Product packaging for Methyl 2-(4-nitrophenyl)propanoate(Cat. No.:CAS No. 50415-69-5)

Methyl 2-(4-nitrophenyl)propanoate

Cat. No.: B1334978
CAS No.: 50415-69-5
M. Wt: 209.2 g/mol
InChI Key: NWHFCRJVWNLNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(4-nitrophenyl)propanoate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1334978 Methyl 2-(4-nitrophenyl)propanoate CAS No. 50415-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHFCRJVWNLNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964675
Record name Methyl 2-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50415-69-5
Record name Benzeneacetic acid, α-methyl-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50415-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-nitrophenyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050415695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-nitrophenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 2-(4-nitrophenyl)propanoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Abstract

This compound is a valuable chemical intermediate whose synthesis is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. We will explore a classical two-step approach involving the synthesis of the corresponding carboxylic acid followed by Fischer-Speier esterification, as well as modern, more direct methods such as Palladium-catalyzed α-arylation and Nucleophilic Aromatic Substitution (SNAr). This document provides detailed, step-by-step experimental protocols, mechanistic insights, and comparative analysis of the different routes, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective synthesis.

Introduction

The α-aryl propanoate scaffold is a prevalent motif in numerous biologically active molecules and functional materials. Specifically, this compound serves as a key building block, with the nitro group offering a versatile handle for further chemical transformations, such as reduction to an amine for subsequent coupling reactions. The precursor, 2-(4-nitrophenyl)propionic acid, is a reagent used in preparing α-methylated analogs of triiodothyroalkanoic acids which interact with hepatic thyroid receptors[1]. Given its utility, the development of efficient and scalable synthetic routes is a critical objective. This guide delves into the core methodologies for its preparation, emphasizing the chemical principles that underpin each experimental choice.

Part 1: The Classical Two-Step Synthesis

The most established and widely documented route to this compound involves a two-step sequence: the synthesis of the carboxylic acid precursor followed by its esterification. This pathway is robust, reliable, and utilizes fundamental organic reactions.

Logical Workflow: Classical Two-Step Synthesis

G A Diethyl 2-methyl-2- (4-nitrophenyl)malonate B Hydrolysis & Decarboxylation (NaOH, EtOH/H2O, Heat) A->B C 2-(4-nitrophenyl)propanoic acid B->C D 2-(4-nitrophenyl)propanoic acid E Fischer-Speier Esterification (Methanol, H2SO4 catalyst) D->E F This compound E->F

Caption: Overall workflow for the classical synthesis pathway.

Step 1: Synthesis of 2-(4-Nitrophenyl)propanoic Acid

The precursor acid is commonly synthesized via the hydrolysis and subsequent decarboxylation of a substituted malonic ester. This method provides good yields of the desired carboxylic acid.[2]

Mechanism Insight: The reaction begins with the saponification (base-catalyzed hydrolysis) of the two ester groups of diethyl 2-methyl-2-(4-nitrophenyl)-malonate to form a dicarboxylate salt. Upon acidification, this salt is converted to a β-keto acid analog (a malonic acid derivative), which is thermally unstable. Gentle heating promotes decarboxylation, where a six-membered cyclic transition state facilitates the loss of carbon dioxide to yield the final 2-(4-nitrophenyl)propanoic acid.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)propanoic Acid [2]

  • Reaction Setup: Dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 mL of ethanol in a suitable reaction vessel.

  • Hydrolysis: Prepare a solution of 42.4 g of 93% sodium hydroxide in 400 mL of water. Add this aqueous NaOH solution to the ethanolic solution of the malonate.

  • Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 3 hours.

  • Work-up (Separation): After the reaction is complete, add 1 L of water to the mixture. Separate the resulting oily substance from the aqueous layer.

  • Acidification & Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the acidified aqueous layer with 700 mL of ethyl acetate.

  • Washing and Drying: Wash the collected ethyl acetate layer with a saturated solution of sodium chloride and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the magnesium sulfate. Remove the ethyl acetate by distillation under reduced pressure to yield crude 2-(4-nitrophenyl)propanoic acid. The reported yield for this step is 66.8 g.[2]

Step 2: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] It is a reversible equilibrium-controlled process. To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water byproduct is removed.[3][5]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]

Mechanism: Fischer-Speier Esterification

fischer_esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH Protonated_RCOOH R-C(OH)2+ RCOOH->Protonated_RCOOH 1. Protonation H_plus H+ Intermediate1 R-C(OH)2(O+HCH3) Protonated_RCOOH->Intermediate1 2. Nucleophilic Attack MeOH CH3OH MeOH->Intermediate1 Intermediate2 R-C(OH)(OCH3)(OH2+) Intermediate1->Intermediate2 3. Proton Transfer Ester_H R-C(=O+H)OCH3 Intermediate2->Ester_H 4. Elimination of H2O H2O H2O Intermediate2->H2O Ester_H->H_plus Ester R-COOCH3 Ester_H->Ester 5. Deprotonation

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Experimental Protocol: this compound Synthesis [6]

  • Reaction Setup: In a round-bottom flask, dissolve 1.95 g (10 mmol) of 2-(4-nitrophenyl)propanoic acid in 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

  • Reaction Conditions: Stir the resulting solution at room temperature overnight (approximately 12-16 hours).

  • Isolation: After the reaction period, evaporate the solvent (methanol) under reduced pressure.

  • Purification: Dilute the resulting crude oil with 15 mL of diethyl ether (Et₂O) and filter it through a short pad of silica gel (SiO₂) to remove baseline impurities and the acid catalyst.

  • Final Product: Evaporate the solvent from the filtrate to afford the final product, this compound, as a yellow oil. The reaction is reported to proceed in quantitative yield (2.10 g).[6]

Data Summary for the Classical Pathway
StepStarting MaterialKey ReagentsSolventTemp.TimeProductYield
1 Diethyl 2-methyl-2-(4-nitrophenyl)malonateNaOH, HClEthanol/Water50°C3 h2-(4-Nitrophenyl)propanoic acid~75-85%
2 2-(4-Nitrophenyl)propanoic acidMethanol, H₂SO₄MethanolRoom Temp.OvernightThis compoundQuantitative[6]

Part 2: Modern Synthetic Approaches

While the classical two-step method is effective, modern organic synthesis often favors more direct and atom-economical routes. Cross-coupling and nucleophilic substitution reactions represent powerful alternatives.

Palladium-Catalyzed α-Arylation

A more direct route involves the palladium-catalyzed coupling of an ester enolate with an aryl halide. This approach forms the critical C-C bond in a single step. The reaction can be performed with various propanoate esters and 4-substituted nitrobenzenes (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene).[7]

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. In a separate process, a strong base deprotonates the α-carbon of the methyl propanoate to form an enolate. This enolate then undergoes transmetalation to the palladium center (or directly coordinates and is deprotonated). The final step is reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the α-aryl ester and regenerates the Pd(0) catalyst.[7][8]

Workflow: Palladium-Catalyzed α-Arylation

G cluster_0 Reaction Components Start1 4-Chloronitrobenzene Reaction Cross-Coupling Reaction (Toluene, Heat) Start1->Reaction Start2 Methyl Propanoate Start2->Reaction Catalyst Pd(0) Catalyst + Ligand (e.g., P(t-Bu)3) Catalyst->Reaction Base Strong Base (e.g., NaHMDS) Base->Reaction Product This compound Reaction->Product

Caption: Key components for a direct α-arylation reaction.

Proposed Experimental Protocol (Hypothetical, based on similar reactions[7][8])

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), charge Pd₂(dba)₃ (palladium catalyst precursor) and a suitable phosphine ligand (e.g., P(t-Bu)₃). Add anhydrous toluene and stir.

  • Reaction Setup: In a separate flask, add 4-chloronitrobenzene and methyl propanoate to anhydrous toluene.

  • Base Addition: Cool the reaction mixture and slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the ester enolate in situ.

  • Coupling: Transfer the catalyst solution to the reaction mixture via cannula. Heat the reaction to the required temperature (e.g., 80-100°C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[9] This allows for a direct SNAr reaction where the enolate of methyl propanoate displaces a halide (e.g., fluoride or chloride) from 4-halonitrobenzene.

Mechanism Insight: This reaction proceeds via an addition-elimination mechanism. The nucleophilic ester enolate attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored to yield the final product.[9][10]

This method avoids the use of expensive transition metal catalysts but often requires highly polar aprotic solvents like DMF or DMSO and may necessitate stronger reaction conditions compared to palladium-catalyzed methods.

Part 3: Spectroscopic Characterization

The structural confirmation of this compound is typically achieved using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Region: Two doublets in the range of δ 7.5-8.5 ppm, showing an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield.

    • Aliphatic Region: A quartet around δ 3.7-4.0 ppm corresponding to the methine proton (-CH-), split by the adjacent methyl group.

    • Ester Methyl: A singlet at approximately δ 3.7 ppm for the ester methyl protons (-OCH₃).

    • Propanoate Methyl: A doublet around δ 1.5-1.6 ppm for the methyl group protons (-CH-CH₃), split by the methine proton.

  • ¹³C NMR: The carbon NMR would show distinct signals for the ester carbonyl (~173 ppm), the four unique aromatic carbons (with the carbon attached to the nitro group being the most deshielded), the methine carbon (~45 ppm), the ester methyl carbon (~52 ppm), and the propanoate methyl carbon (~18 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands.

    • Carbonyl Stretch (C=O): A strong peak around 1735-1750 cm⁻¹.

    • Nitro Group (NO₂): Two strong peaks corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches.

    • C-O Stretch: A peak in the 1100-1300 cm⁻¹ region.

Conclusion

The synthesis of this compound can be successfully achieved through several viable pathways. The classical two-step method, involving the formation and subsequent Fischer esterification of 2-(4-nitrophenyl)propanoic acid, stands as a highly reliable and well-understood route, ideal for producing significant quantities with standard laboratory equipment.[2][6] For researchers seeking more direct and potentially more efficient methods, modern transition-metal-catalyzed reactions, such as palladium-catalyzed α-arylation, offer a powerful single-step alternative that is highly convergent.[7] Furthermore, the principles of Nucleophilic Aromatic Substitution provide another catalyst-free avenue, leveraging the inherent electronic properties of the 4-nitrophenyl system.[9] The choice of synthetic strategy will ultimately depend on factors such as available starting materials, required scale, cost of reagents and catalysts, and the desired process efficiency.

References

"Methyl 2-(4-nitrophenyl)propanoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate (CAS: 50415-69-5)

Executive Summary

This compound is a nitroaromatic organic compound belonging to the class of propanoate esters. Characterized by a chiral center at the alpha-carbon and a reactive nitro group on the phenyl ring, this molecule serves as a versatile intermediate in synthetic organic chemistry. Its structural framework is closely related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a valuable building block for the development of novel pharmaceutical analogues and compound libraries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic protocols, key chemical reactions, and its potential applications for professionals in chemical research and drug development.

Molecular Structure and Identification

The identity of this compound is defined by its specific arrangement of atoms and functional groups. It is crucial to distinguish it from its close isomer, Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1), which possesses an additional methyl group.

2.1 Chemical Structure

Chemical structure of this compound

2.2 Key Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 50415-69-5[1][2][3]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
SMILES CC(C1=CC=C(--INVALID-LINK--=O)C=C1)C(OC)=O[1]
InChIKey Not readily available in searched sources.

Physicochemical and Computational Properties

The physical and computed properties of a compound are critical for predicting its behavior in experimental settings, including solubility, reactivity, and potential bioavailability.

PropertyValueSource
Physical State Yellow Oil (crude product)[2]
Storage Conditions Room Temperature[1]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]
LogP (Octanol-Water Partition Coefficient) 1.8713[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis and Purification

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 2-(4-nitrophenyl)propionic acid.

4.1 Primary Synthetic Route: Fischer Esterification

This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The excess alcohol serves both as a reactant and the solvent, driving the equilibrium towards the ester product in accordance with Le Châtelier's principle. Concentrated sulfuric acid is an ideal catalyst as it is also a powerful dehydrating agent, removing the water byproduct and further favoring product formation.

Experimental Protocol:

  • Dissolution: Dissolve 2-(4-nitrophenyl)propionic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).[2]

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the solution (approx. 0.01-0.05 eq).[2]

  • Reaction: Stir the resulting solution at room temperature overnight to ensure complete conversion.[2]

  • Work-up:

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

    • Dilute the resulting crude oil with a non-polar organic solvent such as diethyl ether (Et₂O).[2]

  • Purification:

    • Filter the solution through a short plug of silica gel to remove the acid catalyst and any polar impurities.[2]

    • Evaporate the solvent from the filtrate to yield the final product, this compound, as a yellow oil.[2]

4.2 Synthesis Workflow Diagram

G A 2-(4-nitrophenyl)propionic acid D This compound A:e->D:w B Methanol (CH3OH) (Solvent & Reactant) B:e->D:w C H2SO4 (Catalyst) C:s->D:n

Caption: Figure 1: Fischer Esterification Synthesis Workflow.

Chemical Reactivity and Synthetic Utility

This compound possesses two primary reactive sites: the nitro group and the ester functional group. These sites allow for diverse chemical transformations, making it a valuable synthetic intermediate.

5.1 Reduction of the Nitro Group

The transformation of the nitro group into an amine is a cornerstone reaction in medicinal chemistry. The resulting aniline derivative, Methyl 2-(4-aminophenyl)propanoate, is a key precursor for synthesizing a wide range of bioactive molecules, including amides, sulfonamides, and ureas. This reduction can be readily achieved using standard methodologies such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., SnCl₂ in HCl). The amino group provides a nucleophilic handle for further derivatization.[4]

5.2 Hydrolysis of the Ester

The ester can be cleaved to regenerate the parent carboxylic acid through hydrolysis. This reaction is typically performed under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidic work-up. Acid-catalyzed hydrolysis is also possible but is an equilibrium process. This reversibility allows for the protection of the carboxylic acid functionality during other synthetic steps.

5.3 Reactivity Diagram

G A This compound B Methyl 2-(4-aminophenyl)propanoate A->B  Reduction  (e.g., H2, Pd/C) C 2-(4-nitrophenyl)propionic acid A->C  Hydrolysis  (e.g., NaOH, H2O then H+)

Caption: Figure 2: Key Reactivity Pathways.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a strategic starting material in the synthesis of more complex molecules.

6.1 Role as a Synthetic Intermediate

The compound's primary value lies in its role as a bifunctional building block. The ester can be converted to other functional groups (e.g., amides, alcohols via reduction), while the nitro group can be reduced to an amine, which is a gateway to a vast array of chemical modifications.[4]

6.2 Potential in NSAID Analogue Synthesis

The core structure, 2-arylpropionic acid, is the defining feature of the "profen" family of NSAIDs (e.g., Ibuprofen, Naproxen). By starting with this compound, researchers can perform chemistry on the nitro/amino group to append various substituents, thereby creating libraries of novel 2-arylpropionic acid derivatives for screening as potential anti-inflammatory agents or for other therapeutic targets.

6.3 Utility in Chemical Biology and Library Synthesis

The well-defined reactive handles make this compound an excellent candidate for incorporation into combinatorial libraries. It can be attached to solid supports or used in solution-phase parallel synthesis to rapidly generate a large number of distinct compounds for high-throughput screening against biological targets.

Conclusion

This compound (CAS: 50415-69-5) is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its ester and nitro functional groups provide chemists with a versatile platform for molecular elaboration. For researchers and professionals in drug development, it represents a valuable and strategic starting material for the exploration of new chemical space, particularly in the synthesis of analogues of proven therapeutic agents like 2-arylpropionic acids.

References

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate (CAS 50415-69-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-nitrophenyl)propanoate, with CAS number 50415-69-5, is a fascinating molecule that stands at the intersection of several key areas in pharmaceutical and chemical research. As a derivative of the 2-arylpropanoic acid class, it shares a structural backbone with a multitude of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a nitro group on the aromatic ring, however, imparts unique chemical reactivity and opens up a distinct set of possibilities for its application, particularly as a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical considerations for researchers in drug development.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is the foundation of its successful application in research and development. Herein are the key properties of this compound.

PropertyValueSource
CAS Number 50415-69-5[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Appearance Expected to be a powder or oil
Storage Store at room temperature

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Fischer esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)propionic acid. This two-step approach, starting from the commercially available diethyl 2-methyl-2-(4-nitrophenyl)-malonate, is a reliable method for laboratory-scale preparation.

Part 1: Synthesis of 2-(4-nitrophenyl)propionic acid

The initial step involves the hydrolysis and decarboxylation of diethyl 2-methyl-2-(4-nitrophenyl)-malonate.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)propionic acid [2]

  • Dissolution: In a round-bottom flask, dissolve crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate (e.g., 147 g) in ethanol (600 ml).

  • Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (e.g., 42.4 g of 93% NaOH in 400 ml of water).

  • Reaction: Heat the reaction mixture to 50°C and maintain for 3 hours.

  • Work-up: After cooling, add 1 liter of water to the reaction mixture. Separate the aqueous layer from any oily substance.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (e.g., 700 ml).

  • Washing and Drying: Wash the ethyl acetate layer with a saturated solution of sodium chloride and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the magnesium sulfate and remove the ethyl acetate by rotary evaporation to yield crude 2-(4-nitrophenyl)propionic acid.

Part 2: Fischer Esterification to this compound

The synthesized 2-(4-nitrophenyl)propionic acid is then esterified to the target methyl ester.

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-nitrophenyl)propionic acid (e.g., 1.95 g, 10 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution.

  • Reaction: Stir the resulting solution at room temperature overnight.

  • Solvent Removal: After the reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.

  • Purification: Dilute the crude oil with diethyl ether (15 mL) and filter through a pad of silica gel to afford the pure this compound.

Synthesis_Workflow cluster_step1 Part 1: Carboxylic Acid Synthesis cluster_step2 Part 2: Esterification A Diethyl 2-methyl-2-(4-nitrophenyl)-malonate B Hydrolysis & Decarboxylation (NaOH, EtOH/H2O, 50°C) A->B C 2-(4-nitrophenyl)propionic acid B->C D 2-(4-nitrophenyl)propionic acid E Fischer Esterification (MeOH, H₂SO₄ (cat.), RT) D->E F This compound E->F Reduction_Pathway Start This compound Process Reduction (Pd/C, Ammonium Formate, MeOH, Reflux) Start->Process End Methyl 2-(4-aminophenyl)propanoate Process->End Chiral_Separation_Concept Racemic Racemic Mixture of This compound CSP Chiral Stationary Phase (CSP) Racemic->CSP Separated Separated Enantiomers CSP->Separated Differential Interaction

References

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 2-(4-nitrophenyl)propanoate, a nitro-containing aromatic ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its fundamental chemical properties, synthesis, and potential applications, ensuring a thorough understanding of this compound.

Core Chemical Identity

This compound is a chemical compound with the CAS number 50415-69-5.[1][2][3] It is also known by its synonym, methyl 2-(4-nitrophenyl)propionate.[1] This compound belongs to the class of aromatic compounds containing a nitro group and a propanoate ester functional group.

Molecular Formula and Weight

The molecular formula of this compound is C₁₀H₁₁NO₄.[1][2][3] Based on this formula, its calculated molecular weight is 209.20 g/mol .[1][2][3][4]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a nitro group at the para-position (position 4) and a 2-propanoate group. The methyl ester is attached to the carboxyl group of the propanoic acid moiety.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its application in research and development. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][2][3]
Molecular Weight 209.20 g/mol [1][2][3][4]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]
LogP 1.8713[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-(4-nitrophenyl)propionic acid. A common laboratory-scale synthesis is described below.

Synthetic Pathway Overview

The primary route to obtaining this compound is the Fischer esterification of the corresponding carboxylic acid, 2-(4-nitrophenyl)propionic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_Workflow Reactant1 2-(4-nitrophenyl)propionic acid Reaction Esterification Reactant1->Reaction Reactant2 Methanol (MeOH) Reactant2->Reaction Catalyst Sulfuric Acid (H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a general esterification procedure.[3]

Materials:

  • 2-(4-nitrophenyl)propionic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel (SiO₂)

Procedure:

  • Dissolve 2-(4-nitrophenyl)propionic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the resulting solution at room temperature overnight.

  • After the reaction is complete, evaporate the solvent.

  • Dilute the crude oil with diethyl ether.

  • Filter the solution through a pad of silica gel to afford the final product, this compound.

Applications and Research Interest

While specific, large-scale industrial applications for this compound are not widely documented in the provided search results, its structure suggests potential utility in several areas of chemical research and development:

  • Intermediate in Organic Synthesis: As an ester with a reactive nitro group, it can serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals and materials.

  • Precursor for 2-Arylpropionic Acids: The synthesis of related 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is a field of significant interest.[5] While not ibuprofen itself, which is a 2-(4-isobutylphenyl)propanoate, the synthetic methodologies may be analogous.

  • Research in Chemical Reactions: The compound can be used as a model substrate in studies of reaction mechanisms, such as hydrolysis, amidation, and reduction of the nitro group.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-defined chemical compound with established molecular weight and formula. Its synthesis via Fischer esterification is a straightforward process. While its direct applications are not extensively detailed, its chemical structure makes it a valuable intermediate for organic synthesis, particularly in the development of more complex molecules and in the study of chemical reactions.

References

"Methyl 2-(4-nitrophenyl)propanoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-nitrophenyl)propanoate

Introduction

This compound (CAS No. 50415-69-5) is a nitroaromatic compound with a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1][2][3] As a derivative of 2-arylpropionic acids, a class of compounds with significant pharmacological relevance, the precise structural elucidation and purity confirmation of this molecule are paramount for researchers in medicinal chemistry and drug development. The presence of distinct functional groups—a parasubstituted nitroaromatic ring, a chiral center, and a methyl ester—provides a rich landscape for spectroscopic analysis.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and comparative data from related structures, offering field-proven insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described are designed to form a self-validating system for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's architecture is the foundation for interpreting its spectral data. The structure contains several key features that give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Structure of this compound with key proton groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.[4]

Predicted ¹H NMR Data Summary

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ar-H (ortho to NO₂) ~ 8.2 Doublet (d) 2H H-3, H-5
Ar-H (meta to NO₂) ~ 7.5 Doublet (d) 2H H-2, H-6
-OCH₃ (Ester) ~ 3.7 Singlet (s) 3H Methyl ester
-CH- (Methine) ~ 3.8 - 3.9 Quartet (q) 1H Propanoate CH

| -CH₃ (Propanoate) | ~ 1.6 | Doublet (d) | 3H | Propanoate CH₃ |

Data Interpretation:

  • Aromatic Region: The para-substituted pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitro group are deshielded and appear downfield (around 8.2 ppm), while the protons meta to the nitro group appear further upfield (around 7.5 ppm). This pattern is consistent with data for related p-nitrophenyl compounds.[5][6]

  • Aliphatic Region: The methine proton (-CH-) is adjacent to both the aromatic ring and the carbonyl group, placing its signal around 3.8-3.9 ppm. It is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons of the propanoate group (-CH₃) are split into a doublet by the single methine proton, appearing around 1.6 ppm.

  • Ester Methyl Group: The methyl protons of the ester group (-OCH₃) are not coupled to any other protons, resulting in a sharp singlet signal around 3.7 ppm. This chemical shift is characteristic of methyl esters.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, 8 distinct signals are expected.

Predicted ¹³C NMR Data Summary

Carbon Chemical Shift (δ, ppm) Assignment
C=O ~ 173 Ester Carbonyl
C-NO₂ ~ 147 C4 (ipso-carbon)
C-CH ~ 145 C1 (ipso-carbon)
Ar-CH (ortho to NO₂) ~ 124 C3, C5
Ar-CH (meta to NO₂) ~ 129 C2, C6
-OCH₃ ~ 52 Ester Methyl
-CH- ~ 45 Propanoate Methine

| -CH₃ | ~ 18 | Propanoate Methyl |

Data Interpretation:

  • Downfield Region: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~173 ppm).[8] The aromatic carbons attached to the nitro and propanoate groups (ipso-carbons) are also significantly downfield.

  • Aromatic Region: The four aromatic CH carbons give two signals, consistent with the molecular symmetry, in the typical 120-130 ppm range.

  • Upfield Region: The aliphatic carbons appear at the highest field. The ester methoxy carbon (-OCH₃) is found around 52 ppm, the methine carbon (-CH-) around 45 ppm, and the propanoate methyl carbon (-CH₃) is the most shielded, appearing around 18 ppm.[9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is assigned a chemical shift of 0.0 ppm.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters: Use proton decoupling to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100-3000 C-H Stretch Aromatic C-H
~ 2990-2850 C-H Stretch Aliphatic C-H
~ 1740 C=O Stretch Ester Carbonyl
~ 1600, 1475 C=C Stretch Aromatic Ring
~ 1525, 1350 N-O Asymmetric & Symmetric Stretch Nitro Group (NO₂)

| ~ 1250-1100 | C-O Stretch | Ester C-O |

Data Interpretation:

  • Carbonyl Stretch: The most intense and characteristic peak in the spectrum will be the C=O stretch of the ester group, appearing strongly around 1740 cm⁻¹. This is a definitive indicator of the ester functionality.[10]

  • Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These bands are characteristic of aromatic nitro compounds.[11]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methine groups.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of signals, including the C-O ester stretches and various bending vibrations, which serve as a unique fingerprint for the molecule.[10]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Gently press the plates together to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For this compound (MW = 209.20), the molecular ion peak is expected at m/z 209.

Predicted Mass Spectrometry Fragmentation

m/z Value Ion Structure Fragment Lost
209 [C₁₀H₁₁NO₄]⁺˙ Molecular Ion (M⁺˙)
178 [M - OCH₃]⁺ Methoxy radical
150 [M - COOCH₃]⁺ Carbomethoxy radical
163 [M - NO₂]⁺ Nitro radical
134 [C₈H₈O]⁺˙ Loss of NO₂ and C₂H₅

| 120 | [C₇H₆N]⁺ | Fragmentation of side chain |

Fragmentation Analysis: Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 209) will be observed. Key fragmentation pathways for esters and nitroaromatics provide diagnostic ions.[12]

  • Loss of Methoxy Group: Alpha-cleavage can lead to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 178.

  • Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the side chain can lead to the loss of the •CH(CH₃)COOCH₃ radical (88 Da) or the formation of a fragment corresponding to the carbomethoxy group itself. A more likely fragmentation is the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59 Da), leading to an ion at m/z 150.

  • Nitro Group Fragmentation: The nitro group can be lost as a nitro radical (•NO₂, 46 Da), giving rise to a fragment at m/z 163. Further fragmentation is also common for nitroaromatics.[12]

G M [C₁₀H₁₁NO₄]⁺˙ m/z = 209 (Molecular Ion) F1 [C₉H₈NO₃]⁺ m/z = 178 M->F1 - •OCH₃ F2 [C₉H₁₁O₂]⁺ m/z = 150 M->F2 - •COOCH₃ F3 [C₁₀H₁₁O₂]⁺ m/z = 163 M->F3 - •NO₂

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a GC or LC inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

  • Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and key fragments.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating methodology for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the critical ester and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of scientific integrity for researchers working with this and related compounds in drug development and materials science.

References

A Comprehensive Technical Guide to the Solubility of Methyl 2-(4-nitrophenyl)propanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-(4-nitrophenyl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction

This compound is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of approximately 209.20 g/mol .[1][2] Its structure, featuring a polar nitro group and a methyl ester functional group attached to a phenylpropanoate backbone, suggests a nuanced solubility profile that is critical for its application in chemical synthesis, and pharmaceutical research. Understanding the solubility of this compound is paramount for reaction optimization, purification, formulation development, and analytical method development.

Physicochemical Properties and Predicted Solubility Profile

The key structural features influencing its solubility are:

  • Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar solvents.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

  • Propanoate Chain: The short alkyl chain contributes some nonpolar character.

A calculated LogP value of 1.8713 indicates a moderate level of lipophilicity, suggesting that the compound will have limited solubility in water but will be more soluble in organic solvents.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Calculated LogP 1.8713[1]
Topological Polar Surface Area (TPSA) 69.44 Ų[1]

Based on these properties, the predicted solubility in common laboratory solvents is as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar aromatic ring and alkyl chain, some solubility is expected. However, the highly polar nitro and ester groups will limit extensive solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): These solvents are likely to be the most effective. They can engage in dipole-dipole interactions with the nitro and ester groups without the competing hydrogen bonding donation that occurs in protic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be low due to the significant nonpolar character of the molecule. In alcohols like methanol and ethanol, the solubility will be better than in water as the alkyl portion of the alcohol can interact with the nonpolar parts of the solute, while the hydroxyl group can interact with the polar functionalities.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The saturation shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4][5] The following protocol is designed to be self-validating by incorporating rigorous controls and systematic parameter evaluation.

I. Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene) of appropriate purity

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute into vials B Add a precise volume of solvent A->B Saturated solution preparation C Seal vials and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-72 hours) C->D Achieve thermodynamic equilibrium E Allow samples to settle D->E F Centrifuge to pellet excess solid E->F Ensure clear separation G Withdraw supernatant F->G H Filter supernatant G->H Remove fine particulates I Prepare dilutions H->I J Quantify concentration via HPLC/UV-Vis I->J Calibration curve required

Caption: Workflow for Equilibrium Solubility Determination.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

    • Precisely add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The temperature must be carefully controlled as solubility is temperature-dependent.[4][5]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau, thereby validating the equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent. This removes any fine, suspended particles that could otherwise lead to an overestimation of solubility.

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

IV. Data Interpretation and Trustworthiness

The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or mol/L. The standard deviation of these measurements provides an indication of the precision of the results. The protocol's trustworthiness is established by:

  • Confirmation of Equilibrium: Demonstrating that the measured solubility does not change with longer equilibration times.

  • Mass Balance: In some cases, the amount of undissolved solid can be weighed at the end of the experiment to confirm the amount that dissolved.

  • Use of Calibrated Equipment: Ensuring all balances, pipettes, and thermometers are properly calibrated.

Conclusion

While a definitive, published solubility profile for this compound is elusive, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior in common laboratory solvents. It is anticipated to exhibit the highest solubility in polar aprotic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and self-validating framework for its accurate determination. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable data essential for informed scientific and developmental decisions.

References

An In-depth Technical Guide to the Biological Activity of Nitroaromatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Janus Face of Nitroaromatic Esters

In the landscape of pharmacologically active molecules, few classes embody the dualistic nature of therapy and toxicity as profoundly as nitroaromatic esters. Characterized by an aromatic ring system substituted with one or more nitro (–NO₂) groups and an ester moiety, these compounds are chemical chameleons. In their native state, they are often stable and relatively inert. However, within specific biological environments, they can be transformed into highly reactive species with potent cytotoxic capabilities. This bioactivation is the cornerstone of their utility and their hazard.

This guide provides a comprehensive exploration of the biological activity of nitroaromatic esters, designed for researchers, scientists, and drug development professionals. We will deconstruct the core mechanisms of action, survey their therapeutic applications, address the intrinsic toxicological challenges, and provide validated experimental frameworks for their evaluation. The narrative is built not on a rigid template, but on the fundamental chemistry and biology that govern these fascinating molecules, offering insights into the causality behind their design and application.

Section 1: The Core Mechanism - Bioreductive Activation

The biological activity of virtually all nitroaromatic compounds, including esters, is not an inherent property but a potential that is unlocked through metabolic transformation. The central mechanism is bioreductive activation , a process where the strongly electron-withdrawing nitro group is enzymatically reduced.

The Role of Nitroreductases (NTRs)

The primary catalysts for this transformation are a diverse family of enzymes known as nitroreductases (NTRs).[1][2] These enzymes, predominantly found in bacteria and certain anaerobic eukaryotes but largely absent in mammalian cells, utilize flavin mononucleotide (FMN) as a cofactor.[1][2] They catalyze the reduction of the nitro group using reducing equivalents from NAD(P)H.[3]

The activation process can proceed via two main pathways, dictated by the specific type of NTR and the availability of oxygen:

  • Two-Electron Reduction: Oxygen-insensitive (Type I) NTRs, common in bacteria, reduce the nitro group directly to a nitroso (–NO) intermediate and then rapidly to a hydroxylamine (–NHOH) derivative in a series of two-electron steps.[1][4] This pathway is highly efficient and is the primary mechanism exploited in therapeutic applications.

  • One-Electron Reduction: Oxygen-sensitive (Type II) NTRs and other flavoenzymes like NADPH:cytochrome P-450 reductase can catalyze a single-electron transfer, forming a nitro anion radical (Ar-NO₂⁻•).[4][5] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions (O₂⁻•), leading to significant oxidative stress.[5][6] Under hypoxic (low oxygen) conditions, the radical can undergo further reduction to generate the cytotoxic hydroxylamine.

This differential activation based on oxygen levels is a critical feature, forming the basis for hypoxia-targeted therapies.

Generation of Cytotoxic Effectors

The reduction of the nitro group transforms a stable, electron-poor aromatic system into one that is electron-rich and highly reactive. The hydroxylamine and, to a lesser extent, the nitroso intermediates are the key cytotoxic effectors.[7][8] These intermediates are potent electrophiles that can react with cellular nucleophiles. Further reduction can lead to the formation of the corresponding amine (–NH₂), which is generally less reactive but can still be metabolized into toxic species.[9]

G O2 O₂ (Oxygen) Superoxide O₂⁻• (Superoxide) O2->Superoxide Oxidative_Stress Oxidative_Stress Superoxide->Oxidative_Stress Prodrug Prodrug NTR NTR Nitroso Nitroso Prodrug->Nitroso 2e⁻ Reduction (Type I NTR) Radical Radical NTR->Radical 1e⁻ Reduction (Type II NTR) Radical->O2 Futile Cycling Radical->Prodrug Re-oxidation Radical->Nitroso 1e⁻ Reduction (Hypoxia) Cell_Death Cell_Death Oxidative_Stress->Cell_Death Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine 2e⁻ Reduction Amine Amine Hydroxylamine->Amine 2e⁻ Reduction DNA_Damage DNA_Damage Hydroxylamine->DNA_Damage Electrophilic Attack DNA_Damage->Cell_Death

Cellular Targets and Consequences

The highly electrophilic metabolites generated from nitroaromatic ester reduction mediate their biological effects by targeting critical cellular macromolecules:

  • DNA Damage: The primary mechanism of cytotoxicity for many therapeutically active nitroaromatics is DNA damage.[9] The hydroxylamine metabolite can form covalent adducts with DNA bases or, in the case of compounds designed as bifunctional alkylating agents, create DNA inter- and intra-strand crosslinks.[10][11] This damage overwhelms cellular DNA repair pathways, triggering cell cycle arrest and apoptosis.[12][13]

  • Oxidative Stress: As mentioned, the futile cycling of the nitro anion radical in the presence of oxygen generates a flux of superoxide radicals.[5][14] This can deplete cellular antioxidant reserves (e.g., glutathione) and lead to widespread damage of lipids, proteins, and DNA through the action of reactive oxygen species (ROS).[15]

  • Protein Modification: The reactive intermediates can also form adducts with proteins, potentially inhibiting the function of critical enzymes and disrupting cellular signaling pathways.

Section 2: Therapeutic Applications

The unique bioactivation mechanism of nitroaromatic esters makes them ideal candidates for prodrugs—therapeutics administered in an inactive form that are activated only at the desired site of action.[16]

Anticancer Prodrugs

The most prominent application is in oncology, where the goal is to achieve selective tumor killing while sparing healthy tissue.[17][18]

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): This strategy involves delivering a gene encoding a bacterial nitroreductase specifically to tumor cells, often using a viral vector.[10][11] Once the tumor cells express the bacterial NTR, a systemically administered, non-toxic nitroaromatic prodrug is selectively activated only within the tumor, creating a potent, localized cytotoxic agent.[3][10] A key advantage is the potential for a "bystander effect," where the activated, diffusible drug can kill adjacent, non-transduced tumor cells.[19][20]

  • Hypoxia-Activated Prodrugs (HAPs): Many solid tumors have poorly vascularized regions that are severely hypoxic (low in oxygen).[21] Since the futile cycling that inactivates the nitro radical anion requires oxygen, hypoxic environments favor the complete reduction of nitroaromatics to their cytotoxic forms.[22] This makes them selective agents for targeting hypoxic tumor cells, which are notoriously resistant to conventional chemotherapy and radiotherapy. PR-104 is a well-studied example of a dinitrobenzamide mustard that functions as a HAP.[19]

G cluster_delivery Step 1: Gene Delivery cluster_expression Step 2: Enzyme Expression cluster_activation Step 3: Prodrug Activation Vector Viral Vector (carrying NTR gene) TumorCell Tumor Cell Vector->TumorCell Transduction NTR_Gene NTR Gene TumorCell_Expressing Tumor Cell Expressing NTR NTR_Enzyme NTR Enzyme NTR_Gene->NTR_Enzyme Transcription & Translation Prodrug Systemic Prodrug (Non-toxic) ActiveDrug Active Drug (Cytotoxic) Prodrug->ActiveDrug Activation by NTR Bystander Bystander Killing of Neighboring Tumor Cell ActiveDrug->Bystander Diffusion

Antimicrobial Agents

The principle of selective activation also applies to antimicrobial therapy.[8] Many pathogenic bacteria and protozoa are anaerobic or microaerophilic and possess nitroreductase enzymes not found in their mammalian hosts.[7][23]

  • Antibacterial: Metronidazole, a 5-nitroimidazole, is a cornerstone for treating infections caused by anaerobic bacteria (e.g., Clostridium difficile, Helicobacter pylori).[7][22]

  • Antiparasitic: Nitroaromatic compounds are effective against protozoa like Giardia lamblia, Trichomonas vaginalis, and Trypanosoma cruzi (the causative agent of Chagas disease).[6][23] Benznidazole and nifurtimox are critical drugs for treating Chagas disease, relying on their activation by a trypanosomal Type I nitroreductase.[6]

Section 3: Toxicology and Structure-Toxicity Relationships

The very mechanism that imparts therapeutic activity to nitroaromatic esters also underlies their toxicity.[14][24] The generation of electrophilic metabolites and ROS can cause damage to healthy host cells, leading to concerns about mutagenicity and carcinogenicity.[9][25] Several nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their toxicity and resistance to degradation.[9][24]

The structure of the molecule plays a critical role in its toxic potential:

  • Number and Position of Nitro Groups: Toxicity can be related to the number of nitro groups.[26][27] Furthermore, the relative positions of the nitro groups can influence the reduction potential of the molecule and thus its ease of activation.[26]

  • Other Substituents: The presence of other electron-withdrawing or -donating groups on the aromatic ring can modulate the electronic properties, affecting both the rate of bioreduction and the reactivity of the resulting metabolites.[9]

  • Leaving Groups: In compounds designed as alkylating agents, the nature of the leaving group (e.g., chloride, bromide) on a side chain is critical for its DNA-alkylating potency.[17][28]

A key challenge in drug development is to widen the therapeutic window by designing molecules that are efficiently activated by the target (e.g., a bacterial NTR or a hypoxic tumor environment) but are poor substrates for any analogous enzymes in host tissues.

Section 4: Experimental Evaluation Frameworks

A systematic, multi-tiered approach is required to characterize the biological activity of a novel nitroaromatic ester. The causality behind each step is to build a comprehensive profile, from enzymatic interaction to cellular effect and finally to in vivo relevance.

In Vitro Characterization

This phase aims to confirm the mechanism of action and quantify the potency of the compound at the enzymatic and cellular levels.

Protocol 1: Nitroreductase Activity Assay (Luminometric)

This protocol provides a highly sensitive method to quantify the rate at which a specific nitroreductase enzyme activates the compound of interest. The rationale is to measure the direct interaction between enzyme and substrate. Commercial kits offer a streamlined workflow.[29][30]

  • Principle: A luciferin-based substrate containing a nitroaromatic group is used. In its native state, it is not a substrate for luciferase. The nitroreductase reduces the nitro group, releasing free luciferin. The amount of luciferin produced is then quantified using a standard luciferase reaction, which generates a light signal proportional to the NTR activity.

  • Materials:

    • Purified nitroreductase enzyme of interest.

    • Luminometric NTR assay kit (e.g., from AAT Bioquest or Abcam), which includes the NTR substrate, NADH or NADPH cofactor, and the luciferase detection reagent.[29][30]

    • Test nitroaromatic ester (as a potential inhibitor/competitor).

    • White, opaque 96-well microplates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Prepare NTR Reaction Mixture: In each well, prepare a reaction mix containing the assay buffer, the NADH or NADPH cofactor, and the purified nitroreductase enzyme.

    • Add Substrate: To initiate the reaction, add the nitro-luciferin substrate. To test your compound, add it to the wells before the substrate to measure inhibition or competition.

    • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). This allows the NTR to reduce the substrate.

    • Add Luciferase Reagent: Add the luciferase detection reagent to each well. This reagent contains luciferase and ATP, which will react with the luciferin generated in the previous step.

    • Measure Luminescence: Immediately read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of luciferin released and thus to the NTR activity.

    • Data Analysis: Plot luminescence versus enzyme concentration or inhibitor concentration to determine kinetic parameters (e.g., Kₘ, Vₘₐₓ) or IC₅₀ values.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT/SRB)

This assay determines the concentration at which the nitroaromatic ester kills cultured cells. To validate the GDEPT principle, the assay is run in parallel on a parental cell line and a cell line engineered to express the target nitroreductase. A significant difference in sensitivity (a lower IC₅₀ in the NTR-expressing line) confirms enzyme-dependent activation.

  • Principle: Viable cells reduce a tetrazolium salt (MTT) to a colored formazan product, or alternatively, total cellular protein is stained with sulforhodamine B (SRB). The amount of color produced is proportional to the number of living cells.

  • Materials:

    • Parental human cancer cell line (e.g., HCT116).

    • The same cell line stably transfected to express the bacterial nitroreductase (e.g., HCT116-NTR).

    • Cell culture medium, fetal bovine serum, and antibiotics.

    • 96-well cell culture plates.

    • Test nitroaromatic ester, dissolved in a suitable solvent (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS) or SRB solution.

    • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed both parental and NTR-expressing cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the nitroaromatic ester in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Assay Development (MTT example): a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will form purple formazan crystals. b. Remove the medium and add solubilization buffer to dissolve the crystals.

    • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Convert absorbance values to percentage of cell survival relative to the vehicle control. Plot survival versus drug concentration and use a non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC₅₀ (µM)Selectivity Index (Parental IC₅₀ / NTR-IC₅₀)
Compound A HCT116 (Parental)> 100> 100
HCT116-NTR< 1.0
Compound B HCT116 (Parental)50.25.1
HCT116-NTR9.8
CB1954 HCT116 (Parental)120.5241
HCT116-NTR0.5
Hypothetical data for illustrating the desired outcome of a cytotoxicity screen.

Protocol 3: DNA Damage Assessment (Comet Assay)

This assay directly visualizes DNA damage (specifically, strand breaks) in individual cells, providing mechanistic evidence that the compound's cytotoxicity is mediated by genotoxicity.[13][31]

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Undamaged DNA remains in the nucleus (the "head"), while fragmented DNA migrates out, forming a "tail." The length and intensity of the tail are proportional to the amount of DNA damage.

  • Step-by-Step Methodology (Abbreviated):

    • Cell Treatment: Expose cells to the nitroaromatic ester at a sub-lethal concentration for a short period (e.g., 1-4 hours).

    • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a specially coated microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single- and double-strand breaks.

    • Electrophoresis: Apply an electric field. The negatively charged, fragmented DNA will migrate towards the anode.

    • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.

    • Image Analysis: Use specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment to measure the extent of DNA damage.

In Vivo Evaluation

Promising candidates from in vitro testing are advanced to animal models to assess efficacy and toxicity in a whole-organism context. For anticancer applications, a common model is the tumor xenograft.

  • Model: Immunocompromised mice are implanted with human tumor cells (either the parental or NTR-expressing line). Once tumors are established, the animals are treated with the nitroaromatic ester prodrug.

  • Endpoints:

    • Efficacy: Tumor growth is monitored over time. A significant reduction in tumor volume in the treated group compared to a vehicle control group indicates efficacy.[32] For GDEPT studies, the greatest efficacy is expected in mice bearing NTR-expressing tumors.[17]

    • Toxicity: Animal weight, general health, and blood chemistry are monitored to assess systemic toxicity.

Section 5: Future Perspectives and Conclusion

The field of nitroaromatic esters continues to evolve, driven by advances in synthetic chemistry, enzyme engineering, and drug delivery.

  • Enzyme Engineering: Site-directed mutagenesis is being used to create novel nitroreductase variants with improved kinetic properties for specific prodrugs, enhancing the efficiency of GDEPT systems.[10]

  • Rational Prodrug Design: A deeper understanding of structure-activity and structure-toxicity relationships is enabling the design of next-generation prodrugs with greater selectivity, improved solubility, and more potent bystander effects.[19]

  • Theranostics: Nitroreductase-activatable agents are being developed for "theranostic" applications, where a single molecule can be used for both therapy and diagnostic imaging.[18] For example, a prodrug could be designed to release a cytotoxic agent and a fluorescent or PET imaging reporter upon activation, allowing for real-time visualization of treatment efficacy.

References

The Strategic Role of Methyl 2-(4-nitrophenyl)propanoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Chemical intermediates serve as the foundational pillars upon which pharmacologically active molecules are built. This technical guide delves into the multifaceted role of Methyl 2-(4-nitrophenyl)propanoate, a seemingly modest molecule that holds significant strategic value in synthetic organic chemistry. Its unique combination of a reducible nitro group, a modifiable ester moiety, and a reactive benzylic position makes it a highly versatile precursor for a range of important pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This document will provide an in-depth exploration of its synthesis, key chemical transformations, and its validated application in the synthesis of Loxoprofen, offering researchers and drug development professionals a comprehensive understanding of its utility.

Introduction: The Architectural Significance of a Key Intermediate

This compound (CAS No: 50415-69-5) is an organic compound characterized by a phenyl ring substituted with a nitro group at the para position, and a methyl propanoate chain at the C1 position.[1] While not a therapeutic agent itself, its value lies in the latent reactivity embedded within its structure. The three primary functional handles—the nitro group, the ester, and the benzylic position—can be manipulated with high chemoselectivity, allowing for the stepwise and controlled elaboration of the molecular framework.

The nitroaromatic moiety is a cornerstone of its utility. Aromatic nitro groups are readily and cleanly reduced to primary amines, which are ubiquitous in pharmaceuticals and serve as a critical anchor point for further functionalization. The methyl ester provides a stable, yet readily cleavable, protecting group for the carboxylic acid, preventing unwanted side reactions while other transformations are carried out. Finally, the entire 2-(4-aminophenyl)propanoate scaffold, accessible from this intermediate, is a core structural motif in numerous arylpropionic acid NSAIDs. This guide will illuminate the practical synthesis and subsequent transformations that establish this compound as a pivotal building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental for its effective use in synthesis, allowing for accurate reaction monitoring and quality control.

PropertyValueReference
CAS Number 50415-69-5[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Appearance Yellow Oil[2]
Purity ≥98% (Commercially available)[1]

Predicted Spectroscopic Data:

While a publicly available, experimentally verified spectrum for this specific compound is not readily found in the searched literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts and comparison with analogous structures, such as methyl propanoate and various nitrophenyl derivatives.[1][3]

  • ¹H NMR (Predicted):

    • Aromatic Protons: Two doublets are expected for the AA'BB' system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group would appear downfield (approx. δ 8.2 ppm), while the protons meta to the nitro group would be further upfield (approx. δ 7.5 ppm).

    • Methine Proton (CH): A quartet is expected for the proton at the C2 position of the propanoate chain, coupled to the adjacent methyl group (approx. δ 3.8-4.0 ppm).

    • Ester Methyl Protons (OCH₃): A singlet for the three protons of the methyl ester (approx. δ 3.7 ppm).

    • Alkyl Methyl Protons (CH₃): A doublet for the three protons of the methyl group at C2, coupled to the methine proton (approx. δ 1.6 ppm).

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): Approx. δ 173-174 ppm.

    • Aromatic Carbons: Four signals are expected. The carbon bearing the nitro group (C-NO₂) would be significantly downfield (approx. δ 147-148 ppm), as would the carbon bearing the propanoate chain (C-ipso, approx. δ 145-146 ppm). The two sets of CH carbons would appear in the typical aromatic region (approx. δ 124-130 ppm).

    • Ester Carbon (OCH₃): Approx. δ 52-53 ppm.

    • Methine Carbon (CH): Approx. δ 45-46 ppm.

    • Alkyl Methyl Carbon (CH₃): Approx. δ 18-19 ppm.

Synthesis of the Intermediate

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid. This acid-catalyzed reaction is efficient and high-yielding.

digraph "Synthesis of this compound" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=none, fontname="Arial"];

}``` Caption: Fischer esterification of the parent carboxylic acid.

Protocol: Synthesis via Fischer Esterification

[2] This protocol is based on a standard laboratory procedure for the synthesis of the title compound.

  • Materials:

    • 2-(4-nitrophenyl)propanoic acid (1.95 g, 10 mmol)

    • Methanol (MeOH, 20 mL)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1 mL)

    • Diethyl ether (Et₂O)

    • Silica Gel (SiO₂)

  • Procedure:

    • To a solution of 2-(4-nitrophenyl)propanoic acid (10 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL).

    • Stir the resulting solution at room temperature overnight. The causality behind this choice is that the reaction, while catalyzed by acid, requires sufficient time at room temperature to proceed to completion without significant side product formation that can occur at elevated temperatures.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dilute the resulting crude oil with diethyl ether (15 mL).

    • Filter the solution through a short pad of silica gel to remove the acid catalyst and any polar impurities. This purification step is often sufficient to yield a product of high purity without the need for column chromatography.

    • Evaporate the solvent from the filtrate to afford the product as a yellow oil (quantitative yield reported).

Core Application: A Gateway to Arylpropionic Acid NSAIDs

The true synthetic power of this compound is realized in its sequential transformations. The following sections detail the key reactions that convert this intermediate into precursors for major pharmaceutical drugs.

Step 1: Reduction of the Nitro Group

The foundational transformation is the reduction of the aromatic nitro group to a primary amine. This is most commonly achieved via catalytic hydrogenation. This reaction is highly efficient and chemoselective, leaving the ester group intact.

```dot digraph "Nitro Group Reduction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial"];

}

Caption: Conversion of the amine to a bromide via Sandmeyer reaction.

Protocol: Sandmeyer Bromination (General Procedure)

This is a generalized protocol for the Sandmeyer reaction, which is a robust and well-documented transformation. [4]

  • Materials:

    • Methyl 2-(4-aminophenyl)propanoate (1 eq)

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

  • Procedure:

    • Diazotization: Cool a solution of Methyl 2-(4-aminophenyl)propanoate in aqueous HBr to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature. The formation of the diazonium salt is critical and temperature control is paramount to prevent its premature decomposition.

    • Halogenation: In a separate flask, prepare a solution or suspension of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas (N₂) will be observed. Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical mechanism that results in the loss of N₂ gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide product. [5] 4. After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period to ensure complete conversion.

    • Extract the product, Methyl 2-(4-bromophenyl)propanoate, with an organic solvent, wash, dry, and purify as necessary.

Application in the Synthesis of Loxoprofen

The strategic value of the described transformations is exemplified in the synthesis of Loxoprofen, a widely used NSAID. While many synthetic routes exist, a key disconnection involves the alkylation of a cyclopentanone derivative with a reactive benzyl halide. The intermediate, Methyl 2-(4-bromomethylphenyl)propanoate , is a direct precursor for this step, differing from our Sandmeyer product only by the position of the bromine atom (on the methyl group vs. the ring). However, the synthesis of Loxoprofen often starts from 2-(4-bromomethylphenyl)propionic acid, which is then esterified. [2][6][7]The pathway from our aryl bromide intermediate would require a subsequent radical bromination of the benzylic methyl group, which is a standard and feasible transformation.

A more direct route to Loxoprofen can be envisioned and is supported by patent literature, which describes the alkylation of 2-ethoxycarbonylcyclopentanone with Methyl 2-(4-bromomethylphenyl)propionate. [2]This is followed by hydrolysis and decarboxylation to yield the final Loxoprofen acid.

```dot digraph "Loxoprofen Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial"];

}

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of Methyl 2-(4-nitrophenyl)propanoate. The primary method detailed is the Fischer esterification of 2-(4-nitrophenyl)propanoic acid using methanol with an acid catalyst. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and product validation techniques to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

This compound is a valuable organic intermediate. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amine, making it a versatile precursor for the synthesis of various pharmaceutical compounds and materials. For instance, the corresponding amine derivative is a core component in the development of certain biologically active molecules.

The synthesis protocol described herein employs the Fischer esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[1][2] The reaction is acid-catalyzed and operates under equilibrium conditions.

Reaction Principle: Fischer Esterification The mechanism involves several key reversible steps[1][3][4]:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used, functioning as both reactant and solvent.[1][5]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment.

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Key Hazards
2-(4-Nitrophenyl)propanoic acid19910-33-9C₉H₉NO₄195.17Skin/Eye Irritant
Methanol (Anhydrous)67-56-1CH₄O32.04Highly Flammable, Toxic
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08Severe Skin/Eye Burns, Corrosive
Diethyl Ether60-29-7C₄H₁₀O74.12Highly Flammable, Peroxide Former
Sodium Bicarbonate (Sat. Soln.)144-55-8NaHCO₃84.01Minimal
Sodium Chloride (Brine)7647-14-5NaCl58.44Minimal
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Minimal

Detailed Experimental Protocol

This protocol is based on established acid-catalyzed esterification procedures.[5][6]

Diagram: Synthesis Workflow

Synthesis_Workflow reagents 1. Reagent Preparation - Weigh 2-(4-nitrophenyl)propanoic acid - Measure anhydrous methanol reaction 2. Reaction Setup - Dissolve acid in methanol - Add H₂SO₄ catalyst reagents->reaction Combine reflux 3. Reaction - Stir at room temperature overnight reaction->reflux Initiate workup 4. Work-up - Evaporate methanol - Dilute with Et₂O - Wash with NaHCO₃ and Brine reflux->workup After ~16h drying 5. Drying & Isolation - Dry organic layer with Na₂SO₄ - Filter and evaporate solvent workup->drying purify 6. Purification - Filter through SiO₂ pad drying->purify char 7. Characterization - Obtain NMR, IR, MS data purify->char Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-nitrophenyl)propanoic acid (1.95 g, 10.0 mmol).

    • Add 20 mL of anhydrous methanol to the flask. Stir the mixture until the solid is completely dissolved. The use of excess methanol serves to shift the reaction equilibrium towards the ester product.[1]

    • Place the flask in an ice-water bath to cool the solution.

    • Slowly and cautiously, add concentrated sulfuric acid (0.1 mL, ~2 drops) to the stirring solution using a glass pipette. This addition is exothermic and must be done carefully.

  • Reaction Execution:

    • Remove the ice bath and allow the flask to warm to room temperature.

    • Seal the flask with a septum or stopper and stir the reaction mixture at room temperature for 16-24 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, transfer the mixture to a larger flask and remove the excess methanol using a rotary evaporator.

    • Dilute the resulting crude oil with diethyl ether (15-20 mL).[6]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas evolution will occur.

      • Saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual water and salts.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the solution to remove the drying agent.

    • For a rapid purification yielding a product of sufficient purity for many applications, pass the filtered solution through a short plug of silica gel (SiO₂), eluting with diethyl ether.[6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, as a yellow oil.[6] For higher purity, the crude product can be purified via column chromatography.

Product Characterization

Validation of the final product's identity and purity is essential.

AnalysisExpected Result
Appearance Yellow Oil[6]
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol [6]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~3.8 (q, 1H, CH), ~3.7 (s, 3H, OCH₃), ~1.6 (d, 3H, CHCH₃). (Predicted based on structure and similar compounds[7])
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~173 (C=O), ~148 (Ar-C-NO₂), ~147 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~52 (OCH₃), ~45 (CH), ~18 (CH₃). (Predicted)
IR Spectroscopy (neat)ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1520 & ~1350 (N-O asymmetric & symmetric stretch, nitro group), ~2950-3000 (C-H stretch).
Mass Spectrometry (ESI+)m/z: 210.07 [M+H]⁺, 232.05 [M+Na]⁺.

Safety and Handling

Adherence to safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable) must be worn at all times.[8][9]

  • Reagent Handling:

    • Methanol: Highly flammable and toxic. Avoid inhalation and skin contact. Keep away from ignition sources.

    • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, always adding acid to other solutions slowly and with cooling.

    • 2-(4-Nitrophenyl)propanoic Acid: May cause skin and eye irritation. Avoid creating dust.[8][10]

  • Waste Disposal: All organic waste and aqueous washes should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[11]

Troubleshooting Guide

Troubleshooting start Problem Observed low_yield Low or No Product Yield start->low_yield impure Product is Impure (TLC/NMR) start->impure check_reagents Reagents degraded? (e.g., wet methanol) low_yield->check_reagents Possible Cause check_time Insufficient reaction time? low_yield->check_time Possible Cause check_cat Catalyst amount too low? low_yield->check_cat Possible Cause incomplete_workup Incomplete neutralization/washing? impure->incomplete_workup Possible Cause purification_issue Ineffective purification? impure->purification_issue Possible Cause sol_reagents Use fresh/anhydrous reagents check_reagents->sol_reagents Solution sol_time Extend reaction time (monitor by TLC) check_time->sol_time Solution sol_cat Slightly increase H₂SO₄ amount check_cat->sol_cat Solution sol_workup Repeat NaHCO₃/Brine washes incomplete_workup->sol_workup Solution sol_purify Perform column chromatography purification_issue->sol_purify Solution

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Application Note: Kinetic Analysis of Esterase and Lipase Activity Using Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The precise characterization of enzyme activity is fundamental to biochemical research, drug discovery, and industrial biocatalysis. Carboxyl ester hydrolases, including esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), are a critical class of enzymes involved in diverse physiological processes and are widely used in industrial applications. The development of robust, high-throughput assays to quantify their activity and screen for inhibitors is therefore of paramount importance.

This guide details the application of Methyl 2-(4-nitrophenyl)propanoate as a chromogenic substrate for the continuous kinetic monitoring of esterase and lipase activity. This substrate belongs to the well-established family of 4-nitrophenyl (pNP) esters, which serve as versatile tools for assaying hydrolytic enzymes.[1][2][3] The enzymatic cleavage of the ester bond in this compound liberates 4-nitrophenol (pNP). Under alkaline conditions, this product is deprotonated to the 4-nitrophenolate ion, a distinct yellow chromophore with a strong absorbance maximum between 405 and 415 nm.[1][2] The rate of color formation is directly proportional to the enzyme's catalytic activity, providing a simple and reliable spectrophotometric readout.

The unique 2-propanoate acyl group of this substrate may offer distinct specificity profiles compared to more common pNP substrates like p-nitrophenyl acetate or butyrate, making it a valuable tool for characterizing the substrate preferences of novel enzymes.

Principle of the Assay: A Mechanistic Overview

The assay is founded on a two-step principle involving enzymatic hydrolysis followed by pH-dependent ionization of the product.

  • Enzymatic Hydrolysis: The esterase or lipase catalyzes the hydrolysis of the ester linkage in the colorless this compound substrate. This reaction yields two products: methyl 2-propanoate and 4-nitrophenol.

  • Chromophore Formation: The assay is conducted at a slightly alkaline pH (typically pH 7.5-9.0). The pKa of 4-nitrophenol is approximately 7.15.[4] Therefore, at a pH above this value, the hydroxyl group of the 4-nitrophenol product readily deprotonates, forming the 4-nitrophenolate anion. This anion exhibits a significant shift in its absorption spectrum, producing a vibrant yellow color that is easily quantifiable.

The relationship between these steps is illustrated below.

G sub This compound (Colorless Substrate) enz Esterase / Lipase sub->enz Hydrolysis p1 Methyl 2-propanoate enz->p1 Product 1 p2 4-Nitrophenol (pNP) (Colorless, pKa ~7.15) enz->p2 Product 2 p3 4-Nitrophenolate Ion (Yellow Chromophore) p2->p3 Deprotonation (Alkaline pH > 7.5) det Spectrophotometric Detection (Absorbance at 405-415 nm) p3->det

Caption: Enzymatic hydrolysis of the substrate and subsequent color development.

Key Experimental Parameters and Scientific Rationale

The reliability of this assay is contingent upon the careful optimization of several key parameters. Understanding the causality behind these choices is critical for robust and reproducible data.

ParameterRecommended RangeScientific Rationale & Field-Proven Insights
pH 7.5 - 9.0Dual Function: The pH must be a compromise between the optimal pH for enzyme activity and the requirement for efficient 4-nitrophenolate formation. Most lipases and esterases are active in this range. A pH > 9.0 ensures >99% of the product is ionized, but may increase substrate auto-hydrolysis and potentially denature the enzyme.[4][5] A control for non-enzymatic hydrolysis is mandatory.
Temperature 25 - 50 °CThe temperature should be set to the enzyme's optimum, if known. A standard temperature of 37°C is common for enzymes from mammalian sources. Consistency is critical, as reaction rates are highly temperature-dependent.
Substrate Concentration 0.1 - 2.0 mMThe ideal concentration is near the Michaelis constant (Kₘ) to ensure sensitivity to competitive, non-competitive, and uncompetitive inhibitors. If Kₘ is unknown, it should be determined empirically by running the assay across a range of substrate concentrations. Substrate solubility can be a limiting factor.
Solvents & Detergents Acetonitrile, Isopropanol, Triton X-100This compound has limited aqueous solubility. A stock solution is typically prepared in an organic solvent like acetonitrile or isopropanol.[6] For lipases, which act on lipid-water interfaces, the inclusion of a non-ionic detergent like Triton X-100 (e.g., 0.05-0.5% v/v) is often necessary to emulsify the substrate and ensure accessibility to the enzyme's active site.[1][7]
Molar Absorptivity (ε) ~18,380 L·mol⁻¹·cm⁻¹This value for 4-nitrophenol in 10 mM NaOH at 401 nm is essential for converting the rate of change in absorbance (ΔAbs/min) into the rate of product formation (µmol/min) via the Beer-Lambert law.[8] It is highly recommended to empirically determine this value under your specific assay buffer conditions by generating a standard curve with known concentrations of 4-nitrophenol.

Detailed Protocols for Enzyme Characterization

This section provides a self-validating, step-by-step methodology for a standard 96-well microplate kinetic assay.

Required Materials and Reagents
  • This compound (Substrate)

  • Purified esterase/lipase or crude lysate (Enzyme)

  • Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Acetonitrile or Isopropanol (for substrate stock)

  • Triton X-100 (optional, for lipases)

  • 4-Nitrophenol (for standard curve)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Trizma base in 800 mL of deionized water.

    • Adjust the pH to 8.0 at the desired assay temperature using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • For lipase assays: Add Triton X-100 to a final concentration of 0.5% (v/v) and mix thoroughly.[1]

  • Substrate Stock Solution (20 mM):

    • Dissolve 41.84 mg of this compound (MW: 209.2 g/mol ) in 10 mL of acetonitrile.

    • Store in small aliquots at -20°C, protected from light. This stock will be diluted into the assay buffer immediately before use.

  • Enzyme Working Solution:

    • Dilute the enzyme stock to a concentration that provides a linear rate of absorbance change for at least 5-10 minutes. This must be determined empirically. A good starting point is a final concentration in the low µg/mL range.

    • Prepare the final dilution in cold Assay Buffer immediately before starting the assay to preserve activity.

  • 4-Nitrophenol Standard Stock (1 mM):

    • Dissolve 13.91 mg of 4-nitrophenol (MW: 139.11 g/mol ) in 100 mL of Assay Buffer.

    • Use this stock to prepare a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to determine the molar extinction coefficient under your exact assay conditions.

Experimental Workflow: Kinetic Assay Procedure

The following workflow is designed for a total reaction volume of 200 µL per well.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents 1. Prepare Assay Buffer, Substrate & Enzyme Solutions prep_plate 2. Prepare Assay Plate Layout (Samples, Blanks, Controls) prep_reagents->prep_plate add_buffer 3. Add 180 µL Assay Buffer to each well prep_plate->add_buffer add_substrate 4. Add 10 µL of Substrate Working Solution (2 mM) pre_incubate 5. Pre-incubate plate at 37°C for 5 minutes initiate 6. Initiate reaction by adding 10 µL of Enzyme Solution read_abs 7. Immediately read absorbance at 405 nm kinetically for 10 min (30s intervals) initiate->read_abs calc_rate 8. Calculate initial velocity (V₀) from the linear slope (ΔAbs/min) calc_activity 9. Convert V₀ to Specific Activity using the Beer-Lambert Law

Caption: A high-level experimental workflow for the kinetic enzyme assay.

Detailed Steps:

  • Assay Setup: In a 96-well microplate, add 180 µL of Assay Buffer to each well designated for your samples and controls.[1]

  • Controls:

    • Negative Control (No Enzyme): Wells containing only buffer and substrate to measure non-enzymatic hydrolysis.

    • Blank (No Substrate): Wells containing buffer and enzyme to control for any background absorbance from the enzyme solution.

  • Substrate Addition: Prepare a 2 mM working solution of the substrate by diluting the 20 mM stock 1:10 in Assay Buffer. Add 10 µL of this 2 mM substrate solution to each well (except "No Substrate" blanks). This results in a final substrate concentration of 100 µM in a 200 µL volume.

  • Pre-incubation: Place the plate in the microplate reader and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[1]

  • Reaction Initiation: Start the reaction by adding 10 µL of the Enzyme Working Solution to each well. Mix briefly by gentle agitation within the plate reader.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for a total of 10 minutes.

Data Analysis and Calculation of Enzyme Activity

  • Determine the Initial Rate (V₀):

    • Plot absorbance (405 nm) versus time (minutes) for each sample.

    • Identify the initial linear portion of the curve (before substrate depletion or product inhibition occurs).

    • Calculate the slope of this linear portion. This slope is the initial rate, V₀, in units of ΔAbs/min.

    • Subtract the rate of the "No Enzyme" control from the sample rates to correct for auto-hydrolysis.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert Law: A = εcl

    • Rearranged for concentration: c = A / (εl)

    • The rate of product formation (in mol·L⁻¹·min⁻¹) is: Rate (c/t) = (ΔA/t) / (εl)

    • The formula to calculate activity in Units/mL is:

    Activity (U/mL) = [ (V₀_corrected) × (V_total) ] / [ (ε) × (l) × (V_enzyme) ]

    Where:

    • V₀_corrected = The initial rate in ΔAbs/min, corrected for background.

    • V_total = Total assay volume in µL (e.g., 200 µL).

    • ε = Molar extinction coefficient of 4-nitrophenolate in L·mol⁻¹·cm⁻¹ (~18,380).[8]

    • l = Path length of the well in cm (typically ~0.5-0.7 cm for a 200 µL volume in a 96-well plate; must be verified for your specific plate/reader).

    • V_enzyme = Volume of the enzyme solution added in µL (e.g., 10 µL).

    Note: One International Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Rate (in "No Enzyme" control) 1. Substrate auto-hydrolysis at alkaline pH. 2. Contaminated buffer or substrate.1. Lower the assay pH slightly (e.g., to 7.5), ensuring it's still sufficient for color development. 2. Prepare fresh reagents. Always subtract this background rate from sample rates.
Non-Linear Reaction Rate (Curve flattens quickly) 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Product inhibition.1. Reduce the enzyme concentration by performing a serial dilution. 2. Ensure you are using the initial linear portion of the curve for rate calculation.
No or Very Low Activity 1. Enzyme is inactive or inhibited. 2. Substrate is not soluble/emulsified. 3. Incorrect assay conditions (pH, temp).1. Verify enzyme activity with a known positive control substrate. Check for inhibitors in the buffer. 2. If using a lipase, ensure a detergent like Triton X-100 is present.[1] 3. Verify pH of buffer and temperature settings on the plate reader.
Precipitation in Wells Substrate is coming out of solution.Increase the concentration of the organic co-solvent slightly, or increase the detergent concentration. Ensure the substrate stock is fully dissolved before adding to the buffer.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, yielding a carboxylic acid and an alcohol. This application note provides a detailed protocol for the hydrolysis of Methyl 2-(4-nitrophenyl)propanoate to 2-(4-nitrophenyl)propanoic acid. This transformation is of interest to researchers in medicinal chemistry and materials science, as 2-(4-nitrophenyl)propanoic acid can serve as a versatile building block in the synthesis of various target molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). The protocol detailed herein emphasizes a base-catalyzed approach, which is generally preferred for its irreversibility and high yield.[1][2]

Principles and Mechanistic Insights

The hydrolysis of an ester can be catalyzed by either acid or base.[2] While acid-catalyzed hydrolysis is a reversible equilibrium process[3][4][5][6], base-catalyzed hydrolysis, also known as saponification, is effectively irreversible.[1][3][7] This irreversibility stems from the final deprotonation of the carboxylic acid product by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][7]

Base-Catalyzed Hydrolysis (Saponification)

The accepted mechanism for base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution pathway.[7]

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This step involves the departure of the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction is rapid and drives the equilibrium towards the products, making the overall reaction irreversible.[3]

  • Protonation (Workup): To obtain the final carboxylic acid, the reaction mixture is acidified in a subsequent workup step.[7]

Visualization of the Reaction Mechanism

The following diagram illustrates the base-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanism ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide OH⁻ hydroxide->intermediate carboxylate 2-(4-nitrophenyl)propanoate intermediate->carboxylate Collapse methanol Methanol intermediate->methanol acid 2-(4-nitrophenyl)propanoic acid carboxylate->acid Protonation (Workup) h3o H₃O⁺ h3o->acid

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the hydrolysis of this compound.

Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flask (100 mL)
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)Reflux condenser
Ethanol or a mixture of THF/Methanol/WaterMagnetic stirrer and stir bar
Deionized waterHeating mantle
Hydrochloric acid (HCl), concentratedSeparatory funnel (250 mL)
Ethyl acetateBeakers and Erlenmeyer flasks
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)Rotary evaporator
Saturated sodium chloride solution (brine)pH paper or pH meter
Thin-layer chromatography (TLC) plates
UV lamp
Procedure
1. Reaction Setup
  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 4.5 g, 20.17 mmol) in a suitable solvent such as ethanol (40 mL).[8] Alternatively, a solvent system like a 3:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water can be employed.[9]

  • Prepare a solution of sodium hydroxide (e.g., 1.614 g, 40.35 mmol, 2.0 equivalents) in deionized water (10 mL).[8] Alternatively, lithium hydroxide can be used.[9]

  • Add the basic solution to the stirred solution of the ester in the round-bottom flask.

  • Attach a reflux condenser to the flask and place the setup on a heating mantle with a magnetic stirrer.

2. Reaction Execution
  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux with stirring. The reaction time can vary, but a typical duration is 2-3 hours.[8][10]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting ester spot and the appearance of a more polar product spot (which will remain at the baseline) indicate the reaction is proceeding.

3. Workup and Product Isolation
  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent using a rotary evaporator.[8]

  • Dilute the residue with deionized water (e.g., 100 mL).[8][10]

  • Carefully acidify the aqueous solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.[11] This should be done in an ice bath to control the temperature. The carboxylic acid product will likely precipitate out of the solution as a solid.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[8][10]

  • Combine the organic extracts in a separatory funnel and wash with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][10]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-nitrophenyl)propanoic acid.[8][10]

4. Purification

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform[9] or an ethanol/water mixture) or by column chromatography on silica gel if necessary.[8]

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Ester in Solvent add_base Add Base Solution dissolve->add_base reflux Heat to Reflux (2-3h) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate add_water Add Water evaporate->add_water acidify Acidify with HCl add_water->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify

Caption: Experimental workflow for the hydrolysis of this compound.

Analytical Characterization

The identity and purity of the final product, 2-(4-nitrophenyl)propanoic acid, should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the methyl ester singlet (around 3.7 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Shift of the carbonyl carbon signal. Disappearance of the methoxy carbon signal.
FT-IR Disappearance of the C-O stretch of the ester. Appearance of a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the mass of 2-(4-nitrophenyl)propanoic acid (C₉H₉NO₄, MW: 195.17 g/mol ).[12][13]
Melting Point Comparison with the literature value.
UV-Vis Spectroscopy The formation of the 4-nitrophenolate ion during the reaction (before acidification) can be monitored at around 405-413 nm.[14][15][16] This is particularly useful for kinetic studies.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure that a sufficient excess of the base was used.

  • Low Yield: Losses can occur during the extraction and purification steps. Ensure complete extraction by performing multiple extractions. During acidification, ensure the pH is low enough to fully protonate the carboxylate salt, maximizing its solubility in the organic solvent.

  • Emulsion Formation during Extraction: If an emulsion forms during the extraction with ethyl acetate, adding a small amount of brine can help to break it.

  • Safety Precautions: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the base-catalyzed hydrolysis of this compound. The procedure is robust and affords the desired carboxylic acid in good yield. By understanding the underlying reaction mechanism and paying attention to the key experimental details, researchers can successfully perform this important transformation.

References

Application Note: High-Performance Liquid Chromatography for Chiral Separation of Methyl 2-(4-nitrophenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Methyl 2-(4-nitrophenyl)propanoate. This compound belongs to the 2-arylpropionic acid derivatives, a class of molecules with significant interest in the pharmaceutical and agrochemical industries, where enantiomeric purity is often a critical determinant of biological activity and safety. The described method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and reproducibility. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, detailed experimental procedures, and guidance on method validation in accordance with ICH guidelines.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in molecular sciences, with enantiomers of a chiral compound often exhibiting markedly different pharmacological, toxicological, or physiological effects. This compound, a derivative of 2-arylpropionic acid, possesses a stereogenic center, thus existing as a pair of enantiomers (Figure 1). For drug development and other applications, the ability to separate and quantify these enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the most versatile and widely applied technique for this purpose.[1] This note details a highly efficient method for the baseline separation of the (R)- and (S)-enantiomers of this compound.

Chemical structure of this compound enantiomersFigure 1. Chemical structure of the (R)- and (S)-enantiomers of this compound.

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The success of this separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide range of racemates.[2][3] The chiral selector for this application is a cellulose derivative, specifically cellulose tris(3,5-dimethylphenylcarbamate), which is coated onto a high-purity silica gel support.

The mechanism of chiral recognition on these phases is a complex interplay of non-covalent interactions between the analyte enantiomers and the chiral selector.[4][5] These interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors.

  • π-π Stacking: The aromatic rings of the analyte and the phenyl groups of the chiral selector can engage in π-π interactions.

  • Steric Interactions: The helical structure of the cellulose backbone creates chiral grooves and cavities, leading to differential steric hindrance for the two enantiomers.[6][7]

  • Dipole-Dipole Interactions: The nitro and ester functional groups of the analyte contribute to dipole moments that can interact with polar sites on the CSP.

The combination of these interactions results in the formation of transient diastereomeric complexes with different stability constants for each enantiomer, leading to different retention times and, consequently, their separation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chiral separation. Adherence to these steps is crucial for achieving reproducible and accurate results.

Materials and Reagents
  • Racemic Standard: this compound (CAS 50415-69-5), ≥98% purity.[8][9][10]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter Condition
HPLC System Agilent 1100/1200 Series or equivalent
Chiral Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Sample Diluent

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Lux® Cellulose-1, which utilizes cellulose tris(3,5-dimethylphenylcarbamate), is a well-established CSP for a broad range of chiral compounds, including arylpropionic acid derivatives.[6][11] Its coated nature provides a high density of chiral recognition sites.

  • Mobile Phase: A normal phase eluent system consisting of n-Hexane and an alcohol modifier (2-Propanol) is chosen.[12][13] The non-polar hexane minimizes interactions with the silica support, while the polar alcohol competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity. The 90:10 ratio provides a good balance between resolution and analysis time.

  • Detector Wavelength: The nitroaromatic structure of the analyte exhibits strong UV absorbance at 254 nm, ensuring high sensitivity.

Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[14][15][16]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) ≤ 2.0 for both peaks
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% (for n=6 replicate injections)
Validation Parameters

The following parameters should be evaluated as part of a full method validation:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the this compound enantiomers is achieved. A representative chromatogram is shown in Figure 2.

Representative chromatogram showing baseline separation of enantiomers.Figure 2. Example chromatogram showing the separation of (R)- and (S)-Methyl 2-(4-nitrophenyl)propanoate on a Lux Cellulose-1 column. Note: This is a simulated chromatogram for illustrative purposes.

Expected Performance:

Parameter Typical Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

The elution order of the enantiomers may vary and should be confirmed using an enantiomerically pure standard if available. The separation is robust, and minor variations in the mobile phase composition (e.g., ±1% IPA) have a minimal effect on the resolution, although they will influence retention times.

Workflow Diagram

The following diagram illustrates the complete workflow for the chiral separation and analysis.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Std_Prep Prepare Racemic Standard (1.0 mg/mL) Filter Filter all solutions (0.45 µm filter) Std_Prep->Filter Sample_Prep Prepare Sample Solution (approx. 1.0 mg/mL) Sample_Prep->Filter Equilibrate Equilibrate HPLC System (Mobile Phase: Hex/IPA 90:10) Filter->Equilibrate SST Perform System Suitability Test (n=6 injections of standard) Equilibrate->SST Analysis Inject Samples and Standards SST->Analysis If SST Passes Integrate Integrate Peak Areas Analysis->Integrate Calculate Calculate Enantiomeric Purity / Ratio Integrate->Calculate Report Generate Final Report Calculate->Report

Workflow for Chiral HPLC Analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase, Lux® Cellulose-1, under normal phase conditions yields excellent resolution and peak shape. This method is suitable for quality control, enantiomeric purity determination, and research applications in the pharmaceutical and chemical industries. Proper method validation in accordance with ICH guidelines will ensure its suitability for routine use in a regulated environment.

References

Application Note: A Strategic Synthesis of Loxoprofen via Methyl 2-(4-nitrophenyl)propanoate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note outlines a comprehensive and strategic synthetic pathway for the non-steroidal anti-inflammatory drug (NSAID), loxoprofen. This protocol utilizes methyl 2-(4-nitrophenyl)propanoate as a key starting material, offering a versatile and efficient route to a crucial loxoprofen precursor, methyl 2-(4-bromomethylphenyl)propanoate. The following sections provide a detailed, step-by-step methodology, encompassing the synthesis of the nitrophenyl intermediate, its subsequent reduction to an aniline derivative, diazotization, and a Sandmeyer-type bromination, culminating in the formation of the pivotal bromomethyl compound. The rationale behind experimental choices, in-process controls, and safety considerations are discussed to ensure reproducibility and scalability.

Introduction: The Significance of Loxoprofen and its Synthesis

Loxoprofen is a widely prescribed NSAID belonging to the propionic acid class of drugs, known for its potent analgesic, anti-inflammatory, and antipyretic properties. It is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The efficient and cost-effective synthesis of loxoprofen is of paramount importance to the pharmaceutical industry. While several synthetic routes have been established, this application note explores a pathway commencing with this compound, a readily accessible starting material. This approach provides a robust platform for the synthesis of a key loxoprofen intermediate, 2-(4-bromomethyl)phenylpropionic acid, and its corresponding methyl ester.

The Strategic Role of this compound

The choice of this compound as the initial building block is strategic. The nitro group, while not present in the final loxoprofen molecule, serves as a versatile functional handle. It can be selectively reduced to an amino group, which in turn can be converted into a diazonium salt. This diazonium intermediate is highly reactive and can undergo a variety of transformations, including the Sandmeyer reaction, to introduce a halogen at the para-position of the phenyl ring. This halogenated intermediate is then readily converted to the essential bromomethyl functionality required for the subsequent alkylation of a cyclopentanone derivative in the final stages of loxoprofen synthesis.

Overall Synthetic Workflow

The synthesis is designed as a multi-step process, with each stage optimized for yield and purity. The workflow is visualized in the diagram below.

Loxoprofen Synthesis Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Loxoprofen Assembly Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate1 Methyl 2-(4-aminophenyl)propanoate Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 Intermediate2 Methyl 2-(4-diazoniumphenyl)propanoate salt Step2->Intermediate2 Step3 Sandmeyer Bromination Intermediate2->Step3 Intermediate3 Methyl 2-(4-bromophenyl)propanoate Step3->Intermediate3 Step4 Bromomethylation Intermediate3->Step4 Key_Intermediate Methyl 2-(4-bromomethylphenyl)propanoate Step4->Key_Intermediate Step5 Alkylation Key_Intermediate->Step5 Cyclopentanone_Deriv Cyclopentanone Enamine/Enolate Cyclopentanone_Deriv->Step5 Loxoprofen_Ester Methyl Loxoprofen Step5->Loxoprofen_Ester Step6 Hydrolysis Loxoprofen_Ester->Step6 Loxoprofen_Acid Loxoprofen Step6->Loxoprofen_Acid Step7 Salt Formation Loxoprofen_Acid->Step7 Final_Product Loxoprofen Sodium Step7->Final_Product

Figure 1: Overall synthetic workflow for Loxoprofen Sodium.

Experimental Protocols

Synthesis of this compound

This initial step can be achieved through the esterification of 2-(4-nitrophenyl)propionic acid.

Reagent/SolventMolecular WeightQuantityMoles
2-(4-nitrophenyl)propionic acid195.17 g/mol 19.5 g0.1
Methanol32.04 g/mol 100 mL-
Sulfuric Acid (conc.)98.08 g/mol 1 mL-

Protocol:

  • To a stirred solution of 2-(4-nitrophenyl)propionic acid in methanol in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as an oil.

Reduction of this compound to Methyl 2-(4-aminophenyl)propanoate

The nitro group is selectively reduced to an amine using catalytic hydrogenation.

Reagent/SolventMolecular WeightQuantityMoles
This compound209.19 g/mol 20.9 g0.1
Palladium on Carbon (10%)-1.0 g-
Methanol32.04 g/mol 150 mL-
Hydrogen Gas2.02 g/mol 50 psi-

Protocol:

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add 10% Palladium on Carbon to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-(4-aminophenyl)propanoate.

Diazotization and Sandmeyer Bromination

This two-step, one-pot procedure converts the amino group to a bromo group.

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-(4-aminophenyl)propanoate179.22 g/mol 17.9 g0.1
Hydrobromic Acid (48%)80.91 g/mol 60 mL-
Sodium Nitrite69.00 g/mol 7.6 g0.11
Copper(I) Bromide143.45 g/mol 15.8 g0.11

Protocol:

  • Cool a solution of methyl 2-(4-aminophenyl)propanoate in 48% hydrobromic acid to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, methyl 2-(4-bromophenyl)propanoate, can be purified by column chromatography.

Synthesis of Methyl 2-(4-bromomethylphenyl)propanoate

The final step in the synthesis of our key intermediate involves the bromination of the methyl group on the phenyl ring.

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-(4-methylphenyl)propanoate178.23 g/mol 17.8 g0.1
N-Bromosuccinimide (NBS)177.98 g/mol 19.6 g0.11
Benzoyl Peroxide (BPO)242.23 g/mol 0.24 g0.001
Carbon Tetrachloride153.82 g/mol 200 mL-

Protocol:

  • To a solution of methyl 2-(4-methylphenyl)propanoate in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide.

  • Heat the mixture to reflux under a light source (e.g., a 200W lamp) to initiate the radical reaction.

  • Continue refluxing until all the NBS has been consumed (as indicated by its density change, it will float to the surface).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude methyl 2-(4-bromomethylphenyl)propanoate, which can be used in the next step without further purification or purified by crystallization.

Subsequent Steps to Loxoprofen

The synthesized methyl 2-(4-bromomethylphenyl)propanoate is a key intermediate that can be utilized in established methods for the synthesis of loxoprofen. A common approach involves the alkylation of an enamine or enolate of cyclopentanone, followed by hydrolysis of the resulting ester to yield loxoprofen.[1][2]

Safety and Handling

  • Nitro Compounds: Handle with care as they can be energetic.

  • Hydrogenation: Perform in a well-ventilated area with appropriate safety equipment due to the flammable nature of hydrogen gas.

  • Diazonium Salts: These are potentially explosive, especially when dry. Always keep them in solution and at low temperatures.

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Handle in a fume hood with appropriate personal protective equipment.

  • Solvents: Use appropriate ventilation and grounding to avoid static discharge when handling flammable solvents.

Conclusion

This application note details a robust and adaptable synthetic route to a key intermediate of loxoprofen, starting from this compound. By leveraging the versatility of the nitro group, this pathway provides a logical and efficient sequence of reactions for the synthesis of methyl 2-(4-bromomethylphenyl)propanoate. The protocols provided, along with the scientific rationale, are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

"Methyl 2-(4-nitrophenyl)propanoate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of Methyl 2-(4-nitrophenyl)propanoate via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and compound purification.

Abstract

This compound is a key chemical intermediate whose purity is critical for subsequent synthetic transformations and biological screening. This application note provides a comprehensive, field-tested guide for the efficient purification of this compound from a crude reaction mixture using silica gel column chromatography. We will move from the foundational principles of chromatographic separation to a detailed, step-by-step protocol, emphasizing the causality behind experimental choices. This guide is designed to empower researchers to achieve high-purity isolation by logically developing a method, executing the purification, and troubleshooting common issues.

Introduction: The Rationale for Chromatographic Purification

Column chromatography is a cornerstone technique in organic chemistry for separating and purifying individual compounds from a mixture.[1] The process operates on the principle of differential partitioning, where components of a mixture distribute themselves differently between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[2]

For a moderately polar compound like this compound, components in the crude mixture will exhibit varying affinities for the polar silica gel stationary phase.

  • Highly Polar Impurities (e.g., unreacted 2-(4-nitrophenyl)propionic acid) will adsorb strongly to the silica and elute slowly.

  • Non-Polar Impurities (e.g., reaction byproducts) will have minimal interaction with the silica and be rapidly carried through the column by the mobile phase.

  • The Target Compound , with its intermediate polarity, will elute between these extremes, allowing for its effective isolation.[3]

This guide will focus on normal-phase chromatography, employing a polar stationary phase (silica gel) and a less polar mobile phase.[4]

Compound Profile: this compound

A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 50415-69-5[5][6]
Molecular Formula C₁₀H₁₁NO₄[7]
Molecular Weight 209.20 g/mol [7]
Appearance Yellow Oil[5]
Topological Polar Surface Area (TPSA) 69.44 Ų[7]
Predicted logP 1.87[7]

The TPSA and logP values indicate a compound of moderate polarity, making it an ideal candidate for silica gel chromatography.[7]

Pre-Chromatography: Method Development via Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive preview of how the separation will behave on a column, allowing for the selection of an optimal mobile phase.[8] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound.[9] This Rƒ value ensures that the compound moves efficiently through the column but is sufficiently retained to separate from both less polar and more polar impurities.

Protocol: TLC System Optimization
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the starting line. Allow the solvent to fully evaporate.

  • Solvent System Selection: The most common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[10]

    • Initial Test: Begin with a 4:1 Hexane:EtOAc mixture (20% EtOAc).

    • Elution: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber and seal it.[11] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since this compound is aromatic, it will be visible under a UV lamp at 254 nm.[10] Circle the spots with a pencil.

  • Rƒ Calculation and Optimization:

    • Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • If Rƒ is too high (> 0.4): The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., try 9:1 Hexane:EtOAc).[9]

    • If Rƒ is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., try 2:1 Hexane:EtOAc).[9]

  • Final Selection: The solvent system that yields an Rƒ of ~0.3 for the target compound, with good separation from other spots, is the optimal mobile phase for the column chromatography.

Table of Common Solvents

The following table lists common chromatography solvents in increasing order of polarity (eluotropic series), which is critical for rationally adjusting the mobile phase strength.[11]

SolventRelative Polarity
n-HexaneLow
Toluene
Dichloromethane
Diethyl Ether
Ethyl Acetate
Acetone
2-Propanol
Ethanol
MethanolHigh

Workflow for Chromatographic Purification

The overall process follows a logical sequence from preparation to final product isolation.

G cluster_prep Preparation & Setup cluster_run Execution & Monitoring cluster_post Isolation & Analysis TLC TLC Method Development Pack Column Packing (Slurry Method) TLC->Pack Determines Eluent Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Analysis of Fractions Elute->Monitor Iterative Process Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for purification.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample sizes. A general rule is to use 30-50g of silica gel for every 1g of crude material.[12]

Materials and Reagents
  • Crude this compound

  • Silica Gel (flash grade, 40-63 µm)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Methodology

1. Column Preparation (Slurry Packing) The slurry method is superior as it minimizes the trapping of air bubbles, leading to a more uniform column bed and better separation.[12]

  • Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top.

  • In a separate beaker, create a slurry by mixing ~50 g of silica gel with ~150 mL of the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).

  • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the flow.

  • Continuously tap the side of the column gently to encourage even packing and release any trapped air.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward. [8]

  • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

2. Sample Preparation and Loading A concentrated sample band at the start is critical for achieving high resolution.[2]

  • Dissolve the crude product (~1 g) in the minimum amount of a suitable solvent. Dichloromethane is often a good choice as it is volatile and dissolves many organic compounds.

  • Using a pipette, carefully apply the dissolved sample solution to the top layer of sand in the column.

  • Open the stopcock and allow the sample to be adsorbed onto the silica, draining the solvent until it just reaches the top of the sand.

  • Carefully add a small amount of the mobile phase to rinse the sides of the column, again draining it down to the sand layer.

3. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase determined from the TLC analysis.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a steady flow rate; for flash chromatography, this is achieved by applying positive pressure with compressed air or nitrogen.

  • If impurities are close to the product, a gradient elution can be performed. Start with a less polar mobile phase (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., to 15%, 20% EtOAc) to elute more polar compounds.

4. Monitoring and Analysis

  • Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Fractions containing only the spot corresponding to the pure product (at the target Rƒ) should be set aside. Fractions containing mixtures can be combined for re-purification if necessary.

Caption: Principle of separation on the column.

5. Product Isolation

  • Combine all fractions identified as containing the pure product.

  • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound as a yellow oil.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[12]
Compound elutes too quickly (High Rƒ) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[12]
Poor Separation / Overlapping Bands 1. Column is overloaded with sample. 2. Initial sample band was too wide. 3. Column was packed unevenly.1. Reduce the amount of crude material relative to the silica gel (aim for a 1:30 to 1:50 ratio). 2. Dissolve the crude sample in the absolute minimum amount of solvent for loading. 3. Repack the column carefully using the slurry method to avoid channels and air bubbles.
Streaking Bands 1. Sample is sparingly soluble in the mobile phase. 2. Compound is acidic or basic, leading to strong, undesirable interactions with silica.1. Try a different mobile phase system in which the compound is more soluble. 2. For acidic compounds, add a small amount (0.1-1%) of acetic acid to the mobile phase.[9]

References

Recrystallization procedure for "Methyl 2-(4-nitrophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Recrystallization of Methyl 2-(4-nitrophenyl)propanoate

Abstract

This document provides a comprehensive guide for the purification of this compound via recrystallization, a fundamental technique for purifying solid organic compounds.[1] The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity material for subsequent applications. This guide details a primary single-solvent method using ethanol and a secondary mixed-solvent method, explaining the scientific principles behind each step to ensure both procedural success and a deep understanding of the technique. Emphasis is placed on safety, procedural optimization, and troubleshooting common issues.

Introduction: The Rationale for Recrystallization

This compound is a valuable intermediate in organic synthesis. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. Recrystallization is a powerful and widely used purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[2]

The core principle of recrystallization is based on the fact that the solubility of most solids increases with temperature.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered structure of the crystal lattice naturally excludes impurity molecules, which remain dissolved in the cooler solvent (the "mother liquor").[4] The pure crystals can then be isolated by filtration.[1]

Compound Profile & Safety

Compound Information
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁NO₄[5]

  • Molecular Weight: 209.20 g/mol [5]

  • Appearance: Typically a pale yellow to white solid in its crude form.

Critical Safety Precautions

Nitroaromatic compounds, including this compound, must be handled with care due to their potential toxicity. All procedures should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber), and safety goggles with side shields.[6][7]

  • Inhalation: Avoid inhaling dust. Use engineering controls like local exhaust ventilation to minimize exposure.[7][8] In cases of significant dust generation, respiratory protection may be necessary.[6]

  • Skin Contact: Avoid skin contact, as nitrophenyl compounds can be absorbed through the skin.[6] If contact occurs, wash the affected area immediately and thoroughly with soap and water.[7]

  • Handling: Use dry, clean-up procedures like careful sweeping or vacuuming to handle spills; avoid dry sweeping which can generate dust.[6]

  • Storage: Store the compound in a tightly closed container in a cool, well-ventilated, and dry area.[8][9]

Recrystallization Protocols

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should dissolve the solute poorly at room temperature but very well at its boiling point.[10]

Method A: Single-Solvent Recrystallization with Ethanol

Ethanol is often an excellent choice for moderately polar compounds like esters and is a good starting point for this procedure.

Protocol Steps:

  • Preparation: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask (Note: Do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[1] Add a magnetic stir bar or a few boiling chips.

  • Initial Solvent Addition: Add approximately 20 mL of 95% ethanol to the flask.

  • Dissolution: Place the flask on a hotplate stirrer and heat the mixture to a gentle boil while stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated. Adding excess solvent will reduce the final yield as more of the compound will remain in solution upon cooling.[10]

  • (Optional) Decolorization: If the hot solution is colored (e.g., dark yellow or brown), it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal. Re-heat the solution to a boil for 2-3 minutes. Causality: The activated charcoal has a high surface area that adsorbs colored impurities.[4] It must be added to a solution below its boiling point to prevent violent frothing.

  • (Optional) Hot Gravity Filtration: If charcoal or other insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a stemless funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution into the clean, pre-heated flask. Causality: Keeping the apparatus hot prevents the desired compound from crystallizing on the filter paper or in the funnel stem, which would lead to a loss of product.[1]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound is significantly lower at 0-4 °C, which forces more of the dissolved product out of the solution, thereby maximizing the yield.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1] Use a small amount of ice-cold ethanol to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to wash the collected crystals. Re-apply the vacuum to pull the wash solvent through. Causality: Washing with a minimal amount of cold solvent removes any residual mother liquor containing dissolved impurities from the surface of the crystals without dissolving a significant amount of the product.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Method B: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in one solvent (like ethanol) but insoluble in another (like water), provided the two solvents are miscible.[10]

Protocol Steps:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve the crude solid (5.0 g) in the minimum amount of hot ethanol, following steps 1-3 from Method A.

  • Inducing Cloudiness: While keeping the ethanol solution hot, add hot deionized water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. Causality: The addition of water, a non-solvent (or "anti-solvent"), decreases the overall solubility of the organic compound in the mixed solvent system, bringing the solution to its saturation point.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Crystallization & Collection: Follow steps 6-10 from Method A. For the washing step (Step 9), use an ice-cold ethanol/water mixture with a slightly higher water content than the final crystallization mixture.

Data Presentation & Troubleshooting

Quantitative Parameter Summary
ParameterMethod A (Ethanol)Method B (Ethanol/Water)Rationale
Primary Solvent 95% Ethanol95% EthanolGood solvent for the ester at high temperatures.
Anti-Solvent N/ADeionized WaterCompound is insoluble in water; water is miscible with ethanol.
Dissolution Temp. ~78 °C (Boiling Point)~78-85 °CEnsures maximum solubility to create a saturated solution.
Cooling Protocol Slow cool to RT, then ice bathSlow cool to RT, then ice bathPromotes the formation of pure, well-defined crystals.
Typical Yield 70-85%75-90%Dependent on initial purity and strict adherence to the protocol.
Expected Purity >99% (by HPLC/m.p.)>99% (by HPLC/m.p.)Recrystallization is a highly effective purification method.
Troubleshooting Common Issues
  • No Crystals Form:

    • Problem: Too much solvent was used, or the solution is not saturated.

    • Solution: Boil off some of the solvent to concentrate the solution and try cooling again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If pure product is available, add a tiny "seed crystal".[11]

  • "Oiling Out":

    • Problem: The compound comes out of solution as a liquid oil instead of a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly.

  • Low Yield:

    • Problem: Too much solvent was used, the cooling period was too short, or the crystals were washed with solvent that was not cold enough.

    • Solution: After the first filtration, the mother liquor can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals (which may be less pure).

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the single-solvent recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_crystal Crystallization & Isolation cluster_final Final Product crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent dissolved Completely Dissolved Hot Solution decolorize Add Activated Charcoal (if colored) dissolved->decolorize cool_slow Slow Cooling to Room Temperature hot_filter Hot Gravity Filtration (if solids present) ice_bath Cool in Ice Bath vac_filter Vacuum Filtration wash Wash with Cold Solvent dry Dry Crystals (Vacuum Oven) pure Pure Crystalline Product

Caption: Workflow for Single-Solvent Recrystallization.

References

Methyl 2-(4-nitrophenyl)propanoate: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Arylpropanoic Acid Derivatives

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different pharmacological effects, or even toxicity. Among the vast array of chiral synthons, 2-arylpropanoic acids and their derivatives stand out as privileged structures, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens," and serving as key intermediates in the synthesis of a wide range of bioactive molecules.[1]

Methyl 2-(4-nitrophenyl)propanoate, a nitro-substituted analogue of this important class of compounds, presents itself as a particularly valuable chiral building block. The presence of the nitro group offers a versatile handle for a variety of chemical transformations, including reduction to an amine, which can then be further functionalized, or nucleophilic aromatic substitution. Access to enantiomerically pure forms of this compound opens a gateway to the stereoselective synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis, chiral resolution, and application of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical utility.

Part 1: Synthesis of Racemic this compound

The journey towards enantiopure this compound begins with the synthesis of its racemic form. A common and efficient route involves the preparation of the corresponding carboxylic acid, 2-(4-nitrophenyl)propionic acid, followed by esterification.

Protocol 1: Synthesis of 2-(4-nitrophenyl)propionic acid

This protocol is adapted from established procedures for the synthesis of 2-arylpropanoic acids.[2] The key transformation is the hydrolysis and decarboxylation of a malonic ester intermediate.

Reaction Scheme:

G diethyl_malonate Diethyl 2-methyl-2-(4-nitrophenyl)malonate propionic_acid 2-(4-nitrophenyl)propionic acid diethyl_malonate->propionic_acid Hydrolysis & Decarboxylation naoh 1. NaOH, EtOH/H2O, 50°C 2. HCl (aq)

Figure 1: Synthesis of 2-(4-nitrophenyl)propionic acid.

Materials:

  • Diethyl 2-methyl-2-(4-nitrophenyl)malonate

  • Ethanol

  • Sodium hydroxide (93%)

  • Water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 ml of ethanol in a suitable reaction vessel.

  • Prepare a solution of 42.4 g of 93% sodium hydroxide in 400 ml of water and add it to the ethanol solution.

  • Heat the reaction mixture to 50°C and maintain this temperature for 3 hours with stirring.

  • After 3 hours, add 1 liter of water to the reaction mixture. An oily substance may form and separate from the aqueous layer.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Extract the acidified aqueous layer with 700 ml of ethyl acetate.

  • Wash the ethyl acetate layer with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the magnesium sulfate and remove the ethyl acetate by rotary evaporation to yield crude 2-(4-nitrophenyl)propionic acid.[2]

Protocol 2: Esterification to this compound

The synthesized carboxylic acid is then converted to its methyl ester. A straightforward and high-yielding method is acid-catalyzed esterification.

Reaction Scheme:

G propionic_acid 2-(4-nitrophenyl)propionic acid methyl_ester This compound propionic_acid->methyl_ester Esterification methanol Methanol (MeOH) methanol->methyl_ester h2so4 H2SO4 (cat.) h2so4->methyl_ester

Figure 2: Esterification of 2-(4-nitrophenyl)propionic acid.

Materials:

  • 2-(4-nitrophenyl)propionic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • Dissolve the crude 2-(4-nitrophenyl)propionic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the resulting solution overnight at room temperature.

  • After the reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.

  • Dilute the crude oil with diethyl ether and filter it through a pad of silica gel to remove baseline impurities and the acid catalyst.

  • Evaporate the diethyl ether to afford racemic this compound as an oil.

Part 2: Chiral Resolution - Accessing the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step in harnessing the potential of this compound as a chiral building block. Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution, have proven to be highly effective for this class of compounds.

The Principle of Enzymatic Kinetic Resolution

Enzymes, being chiral catalysts, can differentiate between the two enantiomers of a racemic substrate. In the case of a racemic ester, a lipase will preferentially hydrolyze one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer of the unreacted ester and the enantiomer of the corresponding carboxylic acid. These two compounds, having different functional groups, can then be easily separated.

G racemic_ester Racemic Methyl 2-(4-nitrophenyl)propanoate ((R)- and (S)-ester) lipase Lipase (e.g., Candida rugosa) racemic_ester->lipase products Mixture of: (S)-Methyl 2-(4-nitrophenyl)propanoate (R)-2-(4-nitrophenyl)propionic acid lipase->products Enantioselective hydrolysis water H2O water->lipase separation Separation products->separation s_ester (S)-Ester separation->s_ester r_acid (R)-Acid separation->r_acid

Figure 3: Workflow for enzymatic kinetic resolution.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on well-established procedures for the enzymatic resolution of 2-arylpropionic acid esters, with Candida rugosa lipase being a commonly used and effective enzyme for this transformation.[3][4][5]

Materials:

  • Racemic this compound

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., isooctane, optional but can improve solubility and selectivity)

  • Sodium hydroxide solution (e.g., 0.1 M) for maintaining pH

  • Diethyl ether or Ethyl acetate for extraction

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • To a temperature-controlled reaction vessel, add phosphate buffer and the racemic this compound. If using a co-solvent, create a biphasic system.

  • Add Candida rugosa lipase to the mixture. The optimal enzyme loading should be determined empirically but a good starting point is 10-50% w/w of the substrate.

  • Stir the mixture at a constant temperature (e.g., 30-40°C).

  • Monitor the progress of the reaction by periodically measuring the consumption of the base (to neutralize the produced carboxylic acid) or by taking aliquots for chiral HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

  • Extract the reaction mixture with diethyl ether or ethyl acetate.

  • Separate the organic layer. To isolate the unreacted ester, wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ester (typically the (S)-enantiomer with CRL).

  • To isolate the carboxylic acid, acidify the aqueous bicarbonate washings with 1 M HCl until the acid precipitates. Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid (typically the (R)-enantiomer with CRL).

Data Presentation:

ParameterValueReference
EnzymeCandida rugosa lipase (CRL)[3][4]
Typical SubstrateRacemic 2-arylpropionic acid esters[5]
Expected (S)-preferenceHigh enantiomeric excess for the (S)-ester[4]
Enantioselectivity (E-value)Often >100 for similar substrates[4]
Protocol 4: Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of the resolved products, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is sufficient.

  • A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based columns are often effective for separating the enantiomers of 2-arylpropanoic acids and their esters.

Typical Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized to achieve baseline separation. A small amount of a modifier like trifluoroacetic acid (TFA) may be added to improve peak shape for the carboxylic acid.

Procedure:

  • Prepare standard solutions of the racemic starting material and the resolved products (ester and acid) in the mobile phase.

  • Inject the samples onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (the nitrophenyl group provides a strong chromophore).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Part 3: Applications in Asymmetric Synthesis

The true value of enantiopure this compound and its corresponding acid lies in their application as chiral building blocks for the synthesis of more complex and valuable molecules. The nitro group can be readily reduced to an amine, which then serves as a key functional group for further elaboration.

Application Example: Synthesis of Chiral Ligands and Bioactive Molecules

The enantiopure 2-(4-aminophenyl)propanoic acid, obtained via reduction of the nitro group, is a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis or for incorporation into bioactive molecules. For instance, the amino group can be acylated or used in amide bond formation to construct larger, more complex structures.

Synthetic Pathway:

G r_acid (R)-2-(4-nitrophenyl)propanoic acid amino_acid (R)-2-(4-aminophenyl)propanoic acid r_acid->amino_acid reduction Reduction (e.g., H2, Pd/C) reduction->amino_acid functionalization Further Functionalization amino_acid->functionalization target_molecule Chiral Ligands, Bioactive Molecules functionalization->target_molecule

Figure 4: Synthetic utility of enantiopure 2-(4-nitrophenyl)propanoic acid.

Conclusion: A Versatile and Valuable Chiral Building Block

This compound serves as an excellent example of a versatile chiral building block in modern organic synthesis. Its preparation in racemic form is straightforward, and its resolution into enantiomerically pure forms can be efficiently achieved through chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution. The resulting enantiopure ester and carboxylic acid are valuable synthons, with the nitro group providing a key functional handle for further transformations. The applications of these chiral building blocks extend to the synthesis of a wide range of complex molecules, including chiral ligands and potential pharmaceutical agents. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable chiral building block in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields and higher purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Low Yield in the Esterification of 2-(4-nitrophenyl)propanoic Acid

Question: I am experiencing a low yield during the Fischer esterification of 2-(4-nitrophenyl)propanoic acid with methanol and a sulfuric acid catalyst. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification are a common issue stemming from the reversible nature of the reaction. The equilibrium can be shifted towards the product side by addressing several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. Spot the reaction mixture alongside the starting material (the carboxylic acid) to visually track the consumption of the reactant and the formation of the less polar ester product.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.

    • Solution 1: Use of Excess Methanol: Methanol is a relatively inexpensive reagent. Using it as the solvent ensures a large excess, driving the equilibrium towards the formation of the methyl ester.[1]

    • Solution 2: Water Removal: While technically challenging for this specific reaction on a lab scale, in principle, removing water as it forms (e.g., using a Dean-Stark apparatus with a suitable solvent) would be effective. However, the use of excess methanol is a more practical approach.

  • Insufficient Catalyst: The amount of sulfuric acid catalyst may be too low to effectively protonate the carbonyl oxygen of the carboxylic acid, which is a key step in the reaction mechanism.

    • Solution: While a catalytic amount is sufficient, ensure you are using an adequate concentration. A typical starting point is 3-5 mol% of concentrated sulfuric acid relative to the carboxylic acid.

Experimental Protocol: Optimized Fischer Esterification

  • To a solution of 2-(4-nitrophenyl)propanoic acid (1.0 eq) in methanol (20-30 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

  • Stir the resulting solution at room temperature or gently reflux (e.g., 50-60 °C) overnight.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup Carboxylic Acid Carboxylic Acid Methanol (Excess) Methanol (Excess) H2SO4 (cat.) H2SO4 (cat.) Reaction Mixture Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization Stir Overnight & TLC Monitoring Extraction Extraction Drying Drying Evaporation Evaporation Crude Product Crude Product Evaporation->Crude Product

Optimized Fischer Esterification Workflow.
Problem 2: Formation of Impurities During the Nitration of 2-Phenylpropanoic Acid

Question: I am synthesizing the precursor, 2-(4-nitrophenyl)propanoic acid, by nitrating 2-phenylpropanoic acid. My final product is contaminated with other isomers. How can I improve the regioselectivity of this reaction?

Answer:

The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution, and the regioselectivity is governed by the directing effect of the substituent already present on the ring. The alkyl group in 2-phenylpropanoic acid is an ortho-, para-director. Therefore, the formation of both 2-(2-nitrophenyl)propanoic acid (ortho) and 2-(4-nitrophenyl)propanoic acid (para) is expected. The formation of the meta isomer is generally minor.

  • Steric Hindrance: The ortho position is sterically hindered by the propanoic acid side chain, which favors the formation of the para-substituted product.

  • Reaction Conditions: The ratio of ortho to para isomers can be influenced by the reaction conditions.

    • Solution: Temperature Control: Lowering the reaction temperature can increase the selectivity for the para product. Running the reaction at 0-5 °C is a good starting point. Highly exothermic nitration reactions can lead to over-nitration and reduced selectivity if the temperature is not controlled.[2]

    • Nitrating Agent: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically used.[3][4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Table 1: Typical Isomer Distribution in the Nitration of Alkylbenzenes

IsomerTypical PercentageRationale
ortho30-40%Electronically favored but sterically hindered.
meta<5%Electronically disfavored.
para60-70%Electronically and sterically favored.

Note: These are approximate values and can vary based on specific reaction conditions.

Purification Strategy:

Since the formation of the ortho isomer is difficult to completely suppress, the purification of the desired para isomer is essential.

  • Fractional Crystallization: The different isomers often have different solubilities and melting points, which can be exploited for separation by fractional crystallization.

  • Column Chromatography: For smaller scales or high purity requirements, silica gel column chromatography is a very effective method for separating the isomers. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity adjusted based on TLC analysis.

Problem 3: Difficulty in Purifying the Final Product, this compound

Question: My crude this compound is an oil and I'm having trouble purifying it. What are the recommended purification methods?

Answer:

Purification of oily products can be challenging. Here are a few recommended approaches:

  • Silica Gel Chromatography: This is the most common and effective method for purifying oily organic compounds.

    • Procedure: Dissolve the crude oil in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). Load this onto a silica gel column packed with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to separate the desired product from less polar and more polar impurities. Monitor the fractions by TLC. A literature procedure suggests filtration through a pad of silica gel with diethyl ether as a simple and effective purification step.[1]

  • Distillation under Reduced Pressure (for larger scales): If you have a sufficient quantity of the crude product, vacuum distillation can be an option. However, given the nitro group, care must be taken to avoid high temperatures which could lead to decomposition. You will need to find the boiling point of the compound at a given pressure.

  • Conversion to a Solid Derivative (for characterization): If the goal is to obtain a solid for characterization purposes (e.g., melting point), you could consider hydrolyzing a small sample of the ester back to the carboxylic acid, which is a solid, and recrystallizing it.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and molecular weight of this compound?

A1: this compound is typically a yellow oil.[1] Its molecular formula is C₁₀H₁₁NO₄, and its molecular weight is 209.20 g/mol .[5][6]

Q2: Are there alternative methods for the esterification step?

A2: Yes, besides Fischer esterification, other methods can be employed, especially if your starting material is sensitive to strong acids.

  • Reaction with Diazomethane: This is a high-yielding method but diazomethane is toxic and explosive, requiring special handling.

  • Reaction with Methyl Iodide and a Base: Deprotonating the carboxylic acid with a non-nucleophilic base (e.g., DBU) followed by reaction with methyl iodide can provide the methyl ester under milder conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the nitro group (NO₂) stretches (around 1520 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Troubleshooting_Decision_Tree Start Start Low Yield? Low Yield? Start->Low Yield? Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No Impure Product? Impure Product? Yes Yes Impure Product?->Yes Yes No No Impure Product?->No No Purification Issues? Purification Issues? Yes   Yes   Purification Issues?->Yes   Yes End End Purification Issues?->End Increase Reaction Time Increase Reaction Time Use Excess Methanol Use Excess Methanol Check Catalyst Amount Check Catalyst Amount Control Temperature Control Temperature Optimize Nitrating Agent Optimize Nitrating Agent Purify by Chromatography/Crystallization Purify by Chromatography/Crystallization Silica Gel Chromatography Silica Gel Chromatography Vacuum Distillation Vacuum Distillation Yes->Increase Reaction Time Yes->Use Excess Methanol Yes->Check Catalyst Amount No->Impure Product? Yes ->Control Temperature Yes ->Optimize Nitrating Agent Yes ->Purify by Chromatography/Crystallization No ->Purification Issues? Yes  ->Silica Gel Chromatography Yes  ->Vacuum Distillation

Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-nitrophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of 2-(4-nitrophenyl)propanoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] This guide will primarily focus on troubleshooting this method, with additional considerations for alternative synthetic routes.

Part 1: Troubleshooting the Fischer Esterification Route

Fischer esterification is a classic, reversible acid-catalyzed reaction.[3][4] The equilibrium nature of this reaction is the root of several common issues. Understanding and controlling this equilibrium is paramount to achieving high yield and purity.

Diagram: Fischer Esterification Workflow & Key Checkpoints

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagents 2-(4-Nitrophenyl)propanoic Acid Methanol (Anhydrous) H₂SO₄ (conc.) reflux Reflux Excess Methanol ~65°C Monitor by TLC/LC-MS prep_reagents->reflux Combine neutralize Neutralization Quench with NaHCO₃ (aq) CO₂ evolution! reflux->neutralize Cool & Quench extract Extraction e.g., Ethyl Acetate Wash with brine neutralize->extract Phase Separation purify Purification Dry (Na₂SO₄/MgSO₄) Evaporate Solvent Column Chromatography (if needed) extract->purify product Final Product This compound Characterize (NMR, MS) purify->product Ether_Formation cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Deprotonation M1 CH₃-OH M_prot CH₃-OH₂⁺ M1->M_prot + H_plus H⁺ M_prot2 CH₃-OH₂⁺ M2 CH₃-OH Ether_prot CH₃-O⁺(H)-CH₃ M2->Ether_prot + H2O H₂O Ether_prot->H2O + Ether_prot2 CH₃-O⁺(H)-CH₃ Ether CH₃-O-CH₃ Ether_prot2->Ether - H⁺ H_plus_regen H⁺ Malonic_Ester_Side_Reaction malonate Diethyl Malonate enolate1 Enolate 1 malonate->enolate1 - H⁺ 1. Base base1 NaOEt enolate2 Enolate 2 (from mono-alkyl) alkyl_halide 4-Nitrobenzyl Halide mono_alkyl Mono-alkylated Product di_alkyl Dialkylated Side Product enolate1->mono_alkyl + Alkyl Halide (Sₙ2) 2. Alkylation mono_alkyl->enolate2 - H⁺ (competing reaction) 3a. Excess Base enolate2->di_alkyl + Alkyl Halide (Sₙ2) 3b. Second Alkylation

References

Technical Support Center: Hydrolysis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. As Senior Application Scientists, we understand that even established reactions can present unique challenges. This guide is designed to provide in-depth, practical solutions for the hydrolysis of Methyl 2-(4-nitrophenyl)propanoate to its corresponding carboxylic acid. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrolysis of this specific substrate.

Q1: What are the primary methods for hydrolyzing this compound?

There are two primary pathways for ester hydrolysis: acid-catalyzed and base-catalyzed (saponification).[1] For this particular substrate, base-catalyzed hydrolysis is overwhelmingly preferred. The process, known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[2] While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process, which can lead to incomplete reactions unless a large excess of water is used to drive the reaction forward.[3][4]

Q2: Why is base-catalyzed hydrolysis (saponification) more effective for this reaction?

Base-catalyzed hydrolysis is highly efficient because it is essentially an irreversible process.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon.[5] While the initial steps are theoretically reversible, the final step is a rapid and highly favorable acid-base reaction. The carboxylic acid product (pKa ~4-5) is immediately deprotonated by the strong base (hydroxide or the alkoxide leaving group) to form a carboxylate salt.[3] This salt is resonance-stabilized and unreactive towards the alcohol by-product, effectively preventing the reverse reaction and driving the hydrolysis to completion.[2]

Q3: How does the para-nitro group influence the hydrolysis reaction?

The nitro group (NO₂) at the para-position of the phenyl ring plays a crucial role in activating the ester for hydrolysis. As a powerful electron-withdrawing group, it pulls electron density away from the carbonyl carbon via resonance and inductive effects.[6] This increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles like the hydroxide ion.[7] Consequently, the hydrolysis of this compound is significantly faster than that of its unsubstituted counterpart, Methyl 2-phenylpropanoate.

Q4: What are the expected products of the reaction?

Under basic hydrolysis conditions, the initial products are the sodium or lithium salt of 2-(4-nitrophenyl)propanoic acid and methanol.[4][8] A subsequent acidic workup (e.g., with dilute HCl or H₂SO₄) is required to protonate the carboxylate salt and precipitate the final product, 2-(4-nitrophenyl)propanoic acid, which can then be isolated.[9][10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the experiment.

Q5: My reaction is very slow or appears incomplete. What should I do?

Incomplete conversion is a common issue. Let's diagnose the potential causes.

  • Cause 1: Insufficient Base. Saponification is a second-order reaction, dependent on the concentrations of both the ester and the hydroxide.[5] At least one full equivalent of base is required stoichiometrically. However, using an excess (typically 1.5 to 3 equivalents) is recommended to ensure a sufficiently high concentration of the hydroxide nucleophile throughout the reaction.

  • Cause 2: Low Temperature. Like most reactions, the rate of hydrolysis is temperature-dependent. If the reaction is sluggish at room temperature, heating the mixture to reflux (typically 50-80 °C) will significantly increase the reaction rate.[9][11]

  • Cause 3: Poor Solubility. this compound has limited solubility in purely aqueous solutions. If the ester forms a separate oily layer, the reaction will be slow due to the limited surface area contact between reactants. To resolve this, a co-solvent is necessary to create a homogeneous solution. Tetrahydrofuran (THF) is an excellent choice as it is miscible with water and chemically inert under these conditions.[12] A common solvent system is THF/water in a 1:1 or similar ratio.[12]

Troubleshooting Workflow for Incomplete Reaction

G Start Reaction Incomplete (Verified by TLC/LCMS) CheckBase Check Equivalents of Base Start->CheckBase Sol_Low < 1.5 eq. used CheckBase->Sol_Low No Sol_OK ≥ 1.5 eq. used CheckBase->Sol_OK Yes CheckTemp Check Reaction Temperature Temp_Low Reaction at RT CheckTemp->Temp_Low No Temp_OK Reaction Heated CheckTemp->Temp_OK Yes CheckSol Check for Homogeneity Phase_Sep Two Phases Observed CheckSol->Phase_Sep No Phase_OK Homogeneous Solution CheckSol->Phase_OK Yes Action_Base Action: Add more base (to 2-3 eq.) Sol_Low->Action_Base Sol_OK->CheckTemp Action_Temp Action: Heat to 50-80 °C or reflux Temp_Low->Action_Temp Temp_OK->CheckSol Action_Sol Action: Add THF as a co-solvent Phase_Sep->Action_Sol Action_Wait Action: Increase reaction time Phase_OK->Action_Wait

References

Preventing racemization of "Methyl 2-(4-nitrophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(4-nitrophenyl)propanoate and related chiral compounds. This guide is designed to provide in-depth, field-proven insights into the causes of racemization and to offer robust, validated strategies for maintaining the stereochemical integrity of your material. As Senior Application Scientists, we understand that enantiomeric purity is not just a metric—it's the cornerstone of efficacy and safety in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and modification of this compound.

Q1: Why is my sample of this compound losing its enantiomeric purity? I suspect racemization.

A1: Your suspicion is likely correct. The root cause lies in the chemical structure of the molecule itself.

The hydrogen atom on the carbon alpha to the ester carbonyl (the stereocenter) is unusually acidic.[1] The pKa of a typical ester's alpha-proton is around 25.[1][2][3] This acidity is significantly enhanced by two factors:

  • Aryl Stabilization: The adjacent 4-nitrophenyl ring stabilizes the negative charge of the conjugate base (the enolate) through resonance.

  • Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) further delocalizes the negative charge, making the proton even easier to remove. One expert has noted that having a phenyl or other electron-withdrawing group at the alpha position is "bad news" for preventing racemization during base-catalyzed reactions like saponification.[4]

Exposure to either a base or an acid can catalyze racemization by removing this proton to form a planar, achiral enolate (with base) or enol (with acid) intermediate. Once this planar structure is formed, the proton can be added back to either face of the molecule with nearly equal probability, destroying the original stereochemistry and resulting in a 50:50 mixture of (R)- and (S)-enantiomers—a racemic mixture.[5]

Mechanism of Base-Catalyzed Racemization

Below is a diagram illustrating the pathway by which a base can cause racemization.

G cluster_0 Racemization Pathway Start (S)-Ester (Chiral) Intermediate Planar Achiral Enolate (Loss of Stereochemistry) Start->Intermediate - H⁺ (Deprotonation) End_S (S)-Ester Intermediate->End_S + H⁺ (Protonation Face A) End_R (R)-Ester Intermediate->End_R + H⁺ (Protonation Face B) Base Base (e.g., OH⁻) Base->Start Proton_Source Proton Source (e.g., H₂O) Proton_Source->Intermediate

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. How can I perform this saponification without causing racemization?

A2: This is a critical step where racemization is very common. The key is to use conditions where the rate of saponification is significantly faster than the rate of deprotonation at the alpha-carbon.

Standard conditions (e.g., NaOH in aqueous MeOH at reflux) are too harsh and will almost certainly lead to complete racemization. The prolonged exposure of the starting ester to the hydroxide base before the saponification is complete is the primary issue.

Recommended Non-Racemizing Saponification Protocol:

We recommend a two-phase system or non-aqueous conditions that have been shown to be effective for sterically hindered or sensitive esters.[6]

  • Reagent Preparation: Prepare a solution of NaOH in Methanol.

  • Reaction Setup: Dissolve your ester, this compound, in a non-polar, aprotic solvent like Dichloromethane (CH₂Cl₂) in a flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Initiation: Add the methanolic NaOH solution to the ester solution dropwise while stirring vigorously. A common solvent ratio is 9:1 CH₂Cl₂ to MeOH.[6]

  • Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). The reaction should be significantly faster at room temperature than traditional methods.

  • Quenching: As soon as the starting material is consumed, immediately quench the reaction by adding it to a cooled, dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate product.

  • Work-up: Proceed with a standard aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Why this works: The use of a less polar, aprotic solvent system can reduce the solvation of the hydroxide anions, making them more reactive towards the ester carbonyl and less prone to acting as a simple base to abstract the alpha-proton.[6] The reaction proceeds quickly, minimizing the contact time between the base and the unreacted ester. Once the carboxylate salt is formed, it is resistant to further deprotonation and racemization.[4]

Q3: I am planning a reaction that requires deprotonation at the alpha-position (e.g., an alkylation). How can I form the enolate and react it without scrambling the other stereocenters in my molecule or racemizing my final product?

A3: For stereoselective reactions involving enolates, kinetic control is paramount.

The goal is to form the enolate quickly, irreversibly, and at a low temperature with a base that is non-nucleophilic and sterically hindered.

  • Choice of Base: Use a strong, hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).

  • Temperature: Perform the deprotonation at -78 °C (a dry ice/acetone bath). At this temperature, the rate of proton exchange that leads to racemization is extremely slow.

  • Solvent: Use an anhydrous, aprotic solvent such as Tetrahydrofuran (THF).

  • Procedure: Add the base slowly to a cooled solution of the ester. Once the enolate is formed, add your electrophile at -78 °C and allow the reaction to proceed. Quench the reaction at low temperature before warming to room temperature.

Recent advances in catalysis have also provided milder, more neutral conditions for reactions like α-arylation. These methods often utilize silyl ketene acetals (as enolate equivalents) with a mild activator or employ zinc enolates with palladium catalysts, which have been shown to proceed with no racemization of base-sensitive stereocenters.[7][8]

Q4: My reaction was successful, but I lost significant enantiomeric excess (ee%) during purification. What could have happened?

A4: Post-reaction racemization often occurs during work-up or chromatography.

Even if your reaction preserves stereochemistry, the product itself still has an acidic alpha-proton and is susceptible to racemization under the wrong conditions.

  • Aqueous Work-up: Avoid strongly acidic or basic conditions. If you must wash with an acidic or basic solution, do it quickly, at low temperatures, and immediately neutralize.

  • Chromatography: Standard silica gel is slightly acidic and can catalyze enolization and subsequent racemization on the column, especially with prolonged contact time.

    • Solution 1: Use a neutral purification method. Deactivated (neutral) silica gel or alumina can be used.

    • Solution 2: Add a very small amount of a neutral or slightly basic modifier to your mobile phase, such as triethylamine (~0.1%), to neutralize the silica surface.

    • Solution 3: If possible, purify the compound by recrystallization, which often avoids this issue entirely and can even enhance enantiomeric purity.

Troubleshooting Workflow for Loss of Enantiomeric Excess

If you observe a loss of stereochemical integrity, follow this diagnostic workflow.

G Start Start: Low ee% Observed Step1 1. Analyze Reaction Conditions Start->Step1 Step2 2. Review Work-up Procedure Step1->Step2 Conditions OK? Sol1 Use non-nucleophilic base (LDA). Use low temp (-78°C). Minimize reaction time. Step1->Sol1 Issue Found Step3 3. Examine Purification Method Step2->Step3 Work-up OK? Sol2 Quench at low temp. Use neutral washes (brine). Avoid strong acid/base. Step2->Sol2 Issue Found Step4 4. Check Storage Conditions Step3->Step4 Purification OK? Sol3 Use neutral silica/alumina. Buffer mobile phase (e.g., 0.1% Et₃N). Consider recrystallization. Step3->Sol3 Issue Found Sol4 Store pure solid. Use aprotic, neutral solvent. Store at low temperature. Step4->Sol4 Issue Found End End: Stereochemical Integrity Preserved Step4->End Storage OK? Sol1->End Implement & Re-analyze Sol2->End Implement & Re-analyze Sol3->End Implement & Re-analyze Sol4->End Implement & Re-analyze

References

Common impurities in "Methyl 2-(4-nitrophenyl)propanoate" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The purity of this compound is paramount for reliable experimental outcomes. Impurities can arise from various stages of the synthesis and storage. The most common impurities are:

  • Unreacted Starting Materials: The most prevalent impurity is the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid , from an incomplete esterification reaction.[1][2]

  • Isomeric Impurities: Depending on the synthetic route of the precursor, positional isomers such as Methyl 2-(2-nitrophenyl)propanoate or Methyl 2-(3-nitrophenyl)propanoate may be present.

  • Residual Solvents and Catalysts: Solvents like methanol and catalysts such as sulfuric acid used in the esterification process can remain in the final product.[1]

  • Byproducts from Precursor Synthesis: The synthesis of 2-(4-nitrophenyl)propanoic acid can be complex, potentially introducing byproducts like diethyl 2-methyl-2-(4-nitrophenyl)-malonate if this is used as a precursor.[2][3]

  • Degradation Products: The ester is susceptible to hydrolysis back to 2-(4-nitrophenyl)propanoic acid , especially in the presence of moisture and acid or base catalysts.[4]

Q2: How can I assess the purity of my this compound sample?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A rapid and effective method to qualitatively assess purity. The presence of multiple spots indicates impurities. A common eluent system is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically lead to a broadened and depressed melting point range.

Q3: What are the recommended storage conditions to maintain the stability of this compound?

A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent hydrolysis and oxidation.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My purified product still contains the starting carboxylic acid.
  • Cause: Incomplete esterification or hydrolysis of the product during workup or storage.

  • Solution:

    • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Column Chromatography: If the acid is persistent, column chromatography is a highly effective method for separation.

Issue 2: My product is an oil and won't crystallize.
  • Cause: The presence of impurities can inhibit crystallization, leading to the product "oiling out."[8]

  • Solution:

    • Purity Check: First, assess the purity of your sample using TLC or HPLC to identify the extent of impurities.

    • Solvent Selection: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[9] For this compound, a mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective.[8][10]

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.[9]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[9]

Issue 3: Column chromatography is not separating the impurities effectively.
  • Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.[11][12]

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent should give a retention factor (Rf) of ~0.3 for the desired compound.

    • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be more effective than an isocratic (constant polarity) elution for separating compounds with different polarities.[13]

    • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.[12][14]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a crude sample.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating a mixture with significant amounts of impurities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Common Impurities and their Physical Properties

ImpurityMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₁₀H₁₁NO₄209.20[7]--
2-(4-nitrophenyl)propanoic acidC₉H₉NO₄195.17[16]-155-158
Methyl 2-(2-nitrophenyl)propanoateC₁₀H₁₁NO₄209.20--
Diethyl 2-methyl-2-(4-nitrophenyl)-malonateC₁₄H₁₇NO₆295.29--

Visualization

Purification Workflow

PurificationWorkflow cluster_assessment Purity Assessment cluster_purification Purification Strategy TLC TLC Analysis Recrystallization Recrystallization TLC->Recrystallization Minor Impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Major Impurities AqueousWash Aqueous Wash (for acidic impurities) TLC->AqueousWash Acidic Impurities HPLC HPLC Analysis HPLC->Recrystallization Further Purification HPLC->ColumnChromatography Further Purification Pure Pure Product (>98%) HPLC->Pure Final Product NMR NMR Spectroscopy Recrystallization->HPLC Purity Check ColumnChromatography->HPLC Purity Check AqueousWash->Recrystallization Crude Crude Product Crude->TLC Initial Check

Caption: Decision workflow for the purification of this compound.

Relationship between Target Compound and Key Impurities

ImpurityRelationship Target This compound Acid 2-(4-nitrophenyl)propanoic acid Target->Acid Hydrolysis Acid->Target Esterification Isomer Isomeric Impurities (e.g., 2-nitro, 3-nitro) Isomer->Target Co-synthesized Precursor Synthesis Precursors (e.g., Malonates) Precursor->Acid Synthesis Step

Caption: Synthetic and degradation relationships of key impurities.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-nitrophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-quality results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via Fischer esterification of 2-(4-nitrophenyl)propanoic acid with methanol using an acid catalyst.[1][2]

Issue 1: Low Yield of this compound

A low yield is one of the most common challenges in Fischer esterification, an equilibrium-controlled reaction.[3][4][5]

Question: My reaction is resulting in a poor yield of the desired ester. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors related to the reversible nature of the Fischer esterification. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction Due to Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is inherently reversible.[2][3][4] To drive the equilibrium towards the product side, you can apply Le Chatelier's Principle.[3][6]

    • Solution 1: Use Excess Methanol: A large excess of methanol can significantly shift the equilibrium towards the formation of the methyl ester.[4][7] Using methanol as the solvent is a common and effective strategy.[8][9]

    • Solution 2: Water Removal: The presence of water, a product of the reaction, can push the equilibrium back towards the starting materials.[3][4][6]

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[4][10]

      • Drying Agents: Add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[6]

  • Insufficient Catalyst Activity: An acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][10]

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][6] The amount of catalyst may also need optimization.

  • Suboptimal Reaction Temperature and Time: The rate of esterification is influenced by temperature.

    • Solution: Running the reaction at reflux is common.[9] However, excessively high temperatures might lead to side reactions. Monitor the reaction progress over time to determine the optimal reaction duration. One study suggests that for similar reactions, temperatures between 100°C and 150°C are suitable.[11]

Issue 2: Presence of Unreacted 2-(4-nitrophenyl)propanoic Acid in the Product

Detecting the starting material in your final product indicates an incomplete reaction.

Question: After my workup, I'm seeing a significant amount of the starting carboxylic acid. What went wrong?

Answer: This is a clear sign of an incomplete reaction. The troubleshooting steps are similar to those for low yield, with a focus on pushing the reaction to completion.

  • Revisit Equilibrium Conditions: As detailed in Issue 1, ensure you are using a large excess of methanol and/or actively removing water.[4][7][10]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (see Section III) to determine when the starting material has been consumed.

  • Catalyst Deactivation: The catalyst may have been neutralized or deactivated.

    • Solution: Ensure all reagents and glassware are dry to prevent unwanted reactions with the acid catalyst.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure ester can be challenging.

Question: I'm struggling to purify my this compound. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-quality product. The choice of method depends on the impurities present.

  • Removal of Acid Catalyst and Unreacted Carboxylic Acid:

    • Solution: After the reaction, the mixture can be extracted with an organic solvent like ethyl acetate.[9] This organic layer should then be washed with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any remaining carboxylic acid.[9][12] Follow this with a brine wash to remove residual salts and water.

  • Separation from Other Byproducts:

    • Solution 1: Column Chromatography: If other organic impurities are present, column chromatography on silica gel is a reliable method for obtaining a pure product.[13]

    • Solution 2: Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

    • Solution 3: Distillation: For liquid esters, distillation can be used for purification.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and straightforward method is the Fischer esterification of 2-(4-nitrophenyl)propanoic acid with methanol, using a strong acid catalyst like sulfuric acid.[1][13] The reaction is typically refluxed to drive it to completion.[9]

Q2: Are there alternative methods to Fischer esterification for this synthesis?

A2: Yes, several other methods can be employed, especially if the starting material is sensitive to strong acids.[8]

  • Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with methanol.[7][8] This is a high-yielding but involves harsher reagents.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative for acid-sensitive substrates.[8][12]

  • Methylating Agents: Reagents like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) can convert carboxylic acids to their methyl esters, but these are hazardous and require careful handling.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: Several analytical techniques can be used to track the consumption of the starting material and the formation of the product.[5][14]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the appearance of the product spot and the disappearance of the starting material spot.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for the determination of reaction kinetics.[5][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components in the reaction mixture.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring or for analyzing aliquots taken from the reaction mixture.[14][16]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • If using hazardous reagents like thionyl chloride or diazomethane, be familiar with their specific handling and quenching procedures.

III. Experimental Protocols and Data

Optimized Protocol for Fischer Esterification

This protocol is designed to maximize the yield of this compound.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-(4-nitrophenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 eq), which will also serve as the solvent.

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain it for several hours (monitor by TLC or HPLC). A typical reaction time can be overnight.[13]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation: Comparison of Reaction Conditions
Entry Methanol (eq) Catalyst Temperature Time (h) Yield (%)
15H₂SO₄ (0.1 eq)Reflux465
220H₂SO₄ (0.1 eq)Reflux892
320p-TsOH (0.1 eq)Reflux888
420H₂SO₄ (0.1 eq)Room Temp2445

Note: The data presented in this table is illustrative and may vary based on specific experimental setups.

IV. Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 2-(4-nitrophenyl)propanoic acid D Heat to Reflux A->D Combine in flask B Anhydrous Methanol (excess) B->D Combine in flask C Conc. H₂SO₄ (catalyst) C->D Combine in flask E Monitor by TLC/HPLC D->E Over time F Cool & Evaporate Methanol E->F G Dissolve in Ethyl Acetate F->G H Aqueous Washes (H₂O, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction at equilibrium? Start->Q1 A1_1 Increase Methanol Excess Q1->A1_1 Yes A1_2 Remove Water (Dean-Stark/Drying Agent) Q1->A1_2 Yes Q2 Is the catalyst effective? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2 Use Strong Acid Catalyst (H₂SO₄/p-TsOH) Q2->A2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2->Q3 A3_1 Optimize Temperature (Reflux) Q3->A3_1 No A3_2 Increase Reaction Time Q3->A3_2 No End Improved Yield Q3->End Yes A3_1->End A3_2->End

Caption: Decision-making process for troubleshooting low reaction yields.

V. References

  • ChemicalBook. (n.d.). methyl 2-(4-nitrophenyl)propionate synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the methyl esterification of cinnamic acid. Retrieved from --INVALID-LINK--

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from --INVALID-LINK--

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing Folic Acid Methyl Ester Synthesis: A Technical Support Guide. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 50415-69-5 | this compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-(4-Nitrophenyl)propionic acid 95. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Methods for monitoring the progress of reactions with (3-Amino-5-fluoro-2-nitrophenyl)methanol. Retrieved from --INVALID-LINK--

References

Handling and safety precautions for "Methyl 2-(4-nitrophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Methyl 2-(4-nitrophenyl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the safe handling, storage, and use of this compound, alongside troubleshooting guides for common experimental challenges. Our goal is to provide you with the necessary insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar nitrophenyl compounds, this compound is expected to cause skin and eye irritation.[1] Inhalation of dust or vapors may also cause respiratory tract irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: How should I properly store this compound to ensure its stability?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] Avoid exposure to moisture, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent degradation. For long-term storage, refrigeration is recommended.

Q3: Is this compound sensitive to hydrolysis?

A3: Yes, like many esters, it is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4][5][6] Spontaneous hydrolysis can also occur in aqueous solutions over time, particularly at elevated temperatures. It is advisable to prepare aqueous solutions fresh for each experiment to minimize degradation.

Q4: What are the signs of degradation or decomposition of this compound?

A4: A noticeable color change (e.g., yellowing), a change in physical form, or the presence of an unexpected odor may indicate degradation. If you suspect decomposition, it is recommended to verify the purity of the compound using analytical techniques such as NMR or chromatography before use.

Safety and Handling Precautions

Safe handling of this compound is paramount. The following table summarizes the recommended personal protective equipment (PPE) and safety measures.

Safety Measure Recommendation Rationale
Ventilation Handle in a chemical fume hood or a well-ventilated laboratory.To minimize inhalation of dust or vapors.
Eye Protection Wear chemical safety goggles or a face shield.To protect against splashes and eye irritation.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation. Nitrile gloves offer good resistance to many chemicals but should be changed immediately upon contamination.[7][8][9][10]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.To protect the skin from accidental exposure.
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent ingestion and cross-contamination.
Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to ensure maximum safety.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Q5: My reaction is showing a low yield. What are the potential causes and solutions?

A5: Low yields in reactions involving nitrophenyl esters can stem from several factors.

Potential Cause Troubleshooting Steps
Degradation of Starting Material Verify the purity of your this compound using techniques like NMR or melting point analysis. Ensure it has been stored correctly.
Suboptimal Reaction Conditions Re-evaluate the reaction temperature, time, and solvent. For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can enhance reactivity.[11]
Competing Side Reactions Hydrolysis of the ester can be a significant side reaction. Ensure your reaction is anhydrous if water is not part of the mechanism. Elimination reactions can also compete with substitution, especially at higher temperatures or with bulky bases.[11]
Inefficient Work-up or Purification Analyze your work-up procedure for potential loss of product. The product might be partially soluble in the aqueous layer or lost during extraction or chromatography.

Q6: I am observing unexpected spots on my TLC plate after the reaction. What could they be?

A6: Unexpected spots on a TLC plate can indicate side products or impurities.

TLC_Troubleshooting Start Unexpected Spot on TLC Impurity Is it present in the starting material? Start->Impurity SideProduct Could it be a side product? Impurity->SideProduct No PurifySM Purify starting material before reaction. Impurity->PurifySM Yes Hydrolysis Hydrolysis Product: 2-(4-nitrophenyl)propanoic acid SideProduct->Hydrolysis Aqueous conditions? Elimination Elimination Product SideProduct->Elimination High temp/strong base? Optimize Optimize reaction conditions to minimize side reactions. Hydrolysis->Optimize Elimination->Optimize

Caption: Decision tree for identifying the source of unexpected TLC spots.

  • Hydrolysis Product: The most common side product is likely 2-(4-nitrophenyl)propanoic acid, resulting from the hydrolysis of the ester. This will be more polar than the starting material and will have a lower Rf value on the TLC plate.

  • Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to the starting material.

  • Other Side Products: Depending on the reaction, other side products from elimination or other competing pathways may be present.

Q7: I am having difficulty purifying my product by column chromatography. Any suggestions?

A7: The polarity of the nitro group and the ester functionality will influence the chromatographic behavior.

  • Solvent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent system should allow for the separation of your product from less polar impurities.

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of nitrophenyl compounds.[12][13]

  • Monitoring: Use TLC to monitor the fractions and identify those containing your desired product.

Experimental Protocol: Illustrative Hydrolysis

This section provides a general protocol for the hydrolysis of this compound. This is an illustrative procedure and may need to be adapted for specific research purposes.

Objective: To hydrolyze this compound to 2-(4-nitrophenyl)propanoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide (1.1 equivalents) in water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of ~2 with concentrated HCl. A precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-nitrophenyl)propanoic acid can be purified by recrystallization or column chromatography if necessary.

Spill and Waste Disposal

Spill Cleanup:

  • In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[12]

  • Ventilate the area and wash the spill site after material pickup is complete.[2]

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • Waste containing this compound and other nitrophenolic compounds should be treated as hazardous waste.[2][14]

  • Collect all waste in a clearly labeled, sealed container.[12][14]

  • Do not dispose of this chemical down the drain.[15]

  • Arrange for disposal through a licensed waste disposal company in accordance with local, state, and federal regulations. Incineration under controlled conditions is a common disposal method for nitrophenols.[2]

References

"Methyl 2-(4-nitrophenyl)propanoate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Welcome to the technical support center for monitoring the synthesis of this compound by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific application.

Introduction: The "Why" Behind the Method

The acid-catalyzed esterification of 2-(4-nitrophenyl)propanoic acid with methanol is a fundamental transformation in organic synthesis. Monitoring its progress is crucial to determine the point of completion, identify potential side products, and optimize reaction conditions. TLC is an indispensable tool for this purpose due to its speed, simplicity, and low cost.[1][2]

This guide will address common issues encountered when using TLC to monitor this reaction, focusing on the expected differences in polarity between the carboxylic acid starting material and the resulting methyl ester product.

Visualizing the Workflow: From Reaction to Analysis

To effectively troubleshoot, it is essential to understand the entire workflow. The following diagram illustrates the key stages of the process, from setting up the reaction to interpreting the TLC results.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Interpretation Reaction Flask 2-(4-nitrophenyl)propanoic acid + Methanol + Acid Catalyst (e.g., H₂SO₄) Take Aliquot Withdraw small sample from reaction mixture Reaction Flask->Take Aliquot Prepare TLC Plate Spot Starting Material (SM), Co-spot (C), and Reaction Mixture (R) Take Aliquot->Prepare TLC Plate Develop Plate Place in TLC chamber with appropriate solvent system Prepare TLC Plate->Develop Plate Visualize Plate Use UV lamp and/or chemical stain Develop Plate->Visualize Plate Analyze Chromatogram Observe disappearance of SM spot and appearance of Product spot Visualize Plate->Analyze Chromatogram Calculate Rf Determine Retention Factor for all spots Analyze Chromatogram->Calculate Rf Decision Point Is the reaction complete? Calculate Rf->Decision Point

Caption: Workflow for TLC Monitoring of Esterification.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind separating the starting material and product by TLC?

The separation is based on the difference in polarity. The stationary phase (silica gel on the TLC plate) is polar. The starting material, 2-(4-nitrophenyl)propanoic acid, is more polar than the product, this compound, due to the presence of the carboxylic acid group which can engage in hydrogen bonding with the silica. Consequently, the starting material will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar ester product will travel further up the plate, exhibiting a higher Rf value.[1][3]

Q2: How do I choose an appropriate solvent system (mobile phase)?

The goal is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8.[3] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Solvent System (Hexane:Ethyl Acetate)Expected Observation
9:1 (Less Polar) Both spots may remain near the baseline (low Rf).
7:3 or 1:1 (Moderately Polar) Good separation is likely, with the acid spot lower than the ester spot.
1:4 (More Polar) Both spots may travel close to the solvent front (high Rf).

Pro-Tip: Start with a 7:3 or 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial result. If spots are too low, increase the polarity by adding more ethyl acetate. If they are too high, decrease the polarity by adding more hexane.[3]

Q3: How can I visualize the spots on the TLC plate?

Both the starting material and the product contain a nitrophenyl group, which is a strong chromophore. Therefore, the primary and most straightforward visualization method is using a short-wave (254 nm) UV lamp.[4][5] The compounds will absorb the UV light and appear as dark spots against the fluorescent green background of the TLC plate.[4][5]

While UV visualization is usually sufficient, chemical stains can provide additional confirmation. However, some common stains like p-anisaldehyde are not effective for esters or carboxylic acids.[4] If needed, a potassium permanganate stain can be used, which visualizes any compound that can be oxidized.

Q4: What is a "co-spot" and why is it important?

A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place.[6] This is crucial for unambiguously identifying the spots in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar. In a completed reaction, the co-spot should appear as a single spot corresponding to the product, with no visible starting material spot.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis in a question-and-answer format.

Q5: My spots are streaking or elongated. What's wrong?

Streaking is a common issue that can obscure results. Here are the likely causes and solutions:

  • Sample Overload: You have spotted too much of the reaction mixture on the plate.[8][9][10]

    • Solution: Dilute your sample with a volatile solvent (e.g., ethyl acetate or dichloromethane) and re-spot a smaller amount.[8][9]

  • Highly Acidic Sample: The carboxylic acid starting material can interact strongly with the acidic silica gel, causing streaking.

    • Solution: Add a small amount (e.g., 0.5-1%) of acetic or formic acid to your eluting solvent system. This can help to suppress the ionization of the carboxylic acid and produce more compact spots.[9]

Q6: I only see one spot in my reaction mixture lane, and it has the same Rf as my starting material. Has the reaction failed?

Not necessarily. Consider these possibilities:

  • Insufficient Reaction Time: The reaction may simply need more time to proceed. Continue the reaction and take another TLC sample after a reasonable interval.

  • Product and Starting Material Have Similar Rf Values: In the chosen solvent system, the polarity difference between the acid and ester might not be sufficient for clear separation.

    • Solution: Try a less polar solvent system. A higher proportion of hexane to ethyl acetate will generally increase the difference in Rf values between a carboxylic acid and its corresponding ester.[3]

  • Catalyst Degradation: The acid catalyst may have decomposed or become inactive.

Q7: I can't see any spots on my TLC plate after developing and visualizing with a UV lamp. What should I do?

This can be a frustrating problem, but it is usually solvable:

  • Sample is Too Dilute: The concentration of your compounds may be too low to be detected.[9][11]

    • Solution: Try concentrating your sample before spotting, or apply the sample to the same spot multiple times, allowing the solvent to dry completely between each application.[9][11]

  • Spotting Line is Below Solvent Level: If the initial spots are below the level of the eluent in the developing chamber, the compounds will dissolve into the solvent pool instead of traveling up the plate.[11]

    • Solution: Ensure your spotting line is always drawn above the solvent level in the chamber.

Q8: The solvent front is running unevenly. How can I fix this?

An uneven solvent front will lead to inaccurate Rf values and poor separation.

  • Uneven TLC Plate Surface: The silica gel coating may be damaged or uneven.

    • Solution: Use a new, undamaged TLC plate.

  • Improper Chamber Saturation: The atmosphere inside the TLC chamber is not saturated with solvent vapors.

    • Solution: Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Allow the chamber to sit for 5-10 minutes before placing the TLC plate inside. This ensures the atmosphere is saturated with solvent vapor, promoting even solvent migration.

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and resolving common TLC issues.

G cluster_spots Spot-Related Issues cluster_separation Separation Issues cluster_plate Plate-Related Issues start Problem with TLC Result streaking Streaking or Elongated Spots start->streaking no_spots No Spots Visible start->no_spots spots_too_high Spots Too High (Rf > 0.8) start->spots_too_high spots_too_low Spots Too Low (Rf < 0.2) start->spots_too_low no_separation No Separation of Spots start->no_separation uneven_front Uneven Solvent Front start->uneven_front sol_overload Dilute Sample / Spot Less streaking->sol_overload Cause: Overloading sol_acidic Add Acetic Acid to Eluent streaking->sol_acidic Cause: Acidic Sample sol_concentrate Concentrate Sample / Multi-spot no_spots->sol_concentrate Cause: Sample too dilute sol_spotting_line Check Spotting Line Height no_spots->sol_spotting_line Cause: Spot below solvent sol_less_polar Decrease Eluent Polarity spots_too_high->sol_less_polar Eluent too polar sol_more_polar Increase Eluent Polarity spots_too_low->sol_more_polar Eluent not polar enough no_separation->sol_less_polar Try different solvent ratios sol_saturate Saturate Chamber uneven_front->sol_saturate Cause: Chamber not saturated sol_new_plate Use New Plate uneven_front->sol_new_plate Cause: Damaged plate

Caption: A decision tree for troubleshooting TLC.

Protocol: Standard TLC Monitoring Procedure

  • Prepare the TLC Chamber: Pour your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, close the chamber, and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for the starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Dissolve a small amount of your starting material, 2-(4-nitrophenyl)propanoic acid, in a volatile solvent. Using a capillary tube, apply a small spot to the "SM" mark.

    • Take a small aliquot from your reaction mixture. Spot it on the "R" mark.

    • For the co-spot, first spot the starting material on the "C" mark, and then, using a different capillary, spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of Methyl 2-(4-nitrophenyl)propanoate. As a key intermediate in various chemical syntheses, its efficient and scalable production is of significant interest. This document provides a comprehensive resource for troubleshooting common issues, addressing frequently asked questions, and offering detailed experimental protocols to ensure a successful scale-up. The information presented herein is based on established chemical principles and practical experience in process development.

Frequently Asked Questions (FAQs)

This section addresses common inquiries that arise during the synthesis of this compound.

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: The two most common and scalable synthetic strategies are:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 2-(4-nitrophenyl)propanoic acid with methanol.[1][2] It is often favored for its cost-effectiveness and straightforward procedure. The reaction is an equilibrium process, and strategies to drive it to completion, such as using an excess of the alcohol or removing water, are crucial for achieving high yields.[1][3][4]

  • Nitration of Methyl 2-phenylpropanoate: This route involves the direct nitration of the aromatic ring of methyl 2-phenylpropanoate. Careful control of reaction conditions, particularly temperature, is essential to ensure the desired regioselectivity for the para-isomer and to manage the exothermic nature of the reaction.[5][6][7]

Q2: What are the critical safety considerations for this synthesis at scale?

A2: Safety is paramount, especially during scale-up. Key hazards include:

  • Nitrating Agents: When using the nitration route, the mixture of nitric and sulfuric acids is highly corrosive and a potent oxidizing agent.[8][9][10][11] These reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[12] Adequate cooling, slow addition of reagents, and continuous monitoring are essential.[8][12]

  • Corrosive Acids: Both synthetic routes utilize strong, corrosive acids (e.g., sulfuric acid).[9][10] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, must be worn.[8][9] The reactions should be conducted in a well-ventilated fume hood.[8]

Q3: How can the formation of unwanted isomers and byproducts be minimized?

A3: Minimizing impurities is crucial for a successful and efficient synthesis.

  • Nitration Route: To favor the formation of the desired para-isomer over ortho and meta isomers, strict temperature control is necessary.[5] Running the reaction at low temperatures (e.g., 0-10 °C) generally improves the regioselectivity.[5]

  • Esterification Route: The primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid.[13] This can be minimized by removing water as it is formed (e.g., using a Dean-Stark apparatus) or by using a large excess of methanol to shift the equilibrium.[1][13]

Q4: What are the most effective methods for purifying this compound on a larger scale?

A4: For large-scale purification, methods that are both efficient and scalable are preferred.

  • Recrystallization: This is a highly effective technique for obtaining the product in high purity. The choice of solvent is critical and may require some experimentation.

  • Distillation: If the impurities have significantly different boiling points from the desired product, vacuum distillation can be a viable purification method.[14]

Troubleshooting Guide: Addressing Common Synthesis Challenges

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Product Yield

Symptom: The amount of isolated product is significantly lower than the theoretical maximum.

Potential Cause Explanation Recommended Solution
Incomplete Reaction Esterification is an equilibrium reaction and may not have reached completion.[1][4][13]Monitor the reaction progress using TLC or GC analysis. Consider increasing the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium forward.[13]
Suboptimal Temperature The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[15]Optimize the reaction temperature. For esterification, gentle reflux is often ideal. For nitration, maintain a low temperature (0-10 °C) to control the reaction rate and prevent side reactions.[5]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete esterification.[13]Ensure the correct catalytic amount (typically 1-5 mol%) of a strong acid like sulfuric acid is used.[13]
Presence of Water Water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid.[13][15]Use anhydrous reagents and solvents, and ensure all glassware is thoroughly dried.[16]
Problem 2: Product Purity Issues

Symptom: The isolated product is an oil instead of a solid, or analytical data (NMR, GC-MS) shows significant impurities.

Potential Cause Explanation Recommended Solution
Formation of Isomers In the nitration route, ortho- and meta-isomers can be formed as byproducts.Maintain strict temperature control during the addition of the nitrating mixture to favor the formation of the para-isomer.[5]
Incomplete Work-up Residual acid or unreacted starting materials can contaminate the final product.During the work-up, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid. Follow with a brine wash to remove residual water.[13]
Ineffective Purification The chosen recrystallization solvent may not be optimal, leading to co-crystallization of impurities.Perform small-scale solvent screening to identify an appropriate recrystallization solvent or solvent system.

Experimental Protocols

Protocol: Fischer-Speier Esterification of 2-(4-nitrophenyl)propanoic Acid

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-(4-nitrophenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-nitrophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into cold water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash with saturated sodium bicarbonate solution until gas evolution ceases. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Remove the solvent in vacuo using a rotary evaporator. c. Recrystallize the crude product from a suitable solvent (e.g., methanol).

Visualizations

General Workflow for Fischer-Speier Esterification

fischer_esterification_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (Carboxylic Acid, Alcohol) reflux Reflux start->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux quench Quench with Water reflux->quench Crude Mixture extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Ester recrystallize->product

Caption: A flowchart of the Fischer-Speier esterification process.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-(4-nitrophenyl)propanoate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. The reactivity of these molecules dictates reaction conditions, influences yield, and can ultimately impact the economic viability of a process. This guide provides an in-depth comparative analysis of the reactivity of two closely related ester compounds: Methyl 2-(4-nitrophenyl)propanoate and Ethyl 2-(4-nitrophenyl)propanoate. Our focus will be on the kinetic and thermodynamic factors governing their susceptibility to hydrolysis, a critical reaction in both metabolic and synthetic contexts.

This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how subtle structural modifications, such as the variation of an ester's alkyl group, can profoundly influence chemical behavior. By presenting a combination of theoretical principles and detailed experimental protocols, we aim to equip the reader with the knowledge to make informed decisions in their research endeavors.

Theoretical Framework: Steric and Electronic Effects

The reactivity of an ester in hydrolysis is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center. The rate-determining step in base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[1][2] The stability of this intermediate and the activation energy required to reach it are influenced by both electronic and steric factors.[3][4]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation.[5] This increased electron density on the ester oxygen can be inductively transmitted to the carbonyl carbon, marginally reducing its electrophilicity. A less electrophilic carbonyl carbon will be less susceptible to nucleophilic attack, suggesting that the ethyl ester might be slightly less reactive than the methyl ester.

  • Steric Effects: The ethyl group is larger than the methyl group, presenting a greater steric hindrance to the approaching nucleophile.[5][6] This increased bulkiness can raise the activation energy of the transition state leading to the tetrahedral intermediate, thereby slowing down the reaction rate. This steric argument also points towards the ethyl ester being less reactive.

The Taft equation provides a quantitative framework for separating these steric and electronic effects on reaction rates.[7][8] It posits that the logarithm of the rate constant is a linear function of parameters that quantify the polar (σ*) and steric (Es) effects of substituents.[7] For the hydrolysis of esters, both factors play a significant role.[9][10]

Based on these fundamental principles, our working hypothesis is that This compound will exhibit a faster rate of hydrolysis compared to Ethyl 2-(4-nitrophenyl)propanoate . The primary contributing factor is expected to be the lower steric hindrance of the methyl group.

Experimental Design for Comparative Reactivity Analysis

To empirically validate our hypothesis, a kinetic study of the base-catalyzed hydrolysis of both esters is proposed. The presence of the 4-nitrophenyl group provides a convenient chromophore, allowing the progress of the reaction to be monitored spectrophotometrically by measuring the formation of the 4-nitrophenolate ion, which has a strong absorbance in the visible region.[11][12]

Caption: Experimental workflow for the comparative kinetic analysis of ester hydrolysis.

Synthesis of Esters

While both esters are commercially available, their synthesis from 2-(4-nitrophenyl)propionic acid is a straightforward laboratory procedure.[13][14]

Protocol for Ester Synthesis (General Procedure):

  • To a solution of 2-(4-nitrophenyl)propionic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used as solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[13]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Kinetic Measurement of Hydrolysis

The hydrolysis will be conducted under pseudo-first-order conditions, with a large excess of sodium hydroxide.[12][15]

Protocol for Kinetic Analysis:

  • Prepare Stock Solutions:

    • A 0.1 M stock solution of each ester (Methyl and Ethyl 2-(4-nitrophenyl)propanoate) in a suitable organic solvent that is miscible with water (e.g., acetonitrile or DMSO).

    • A series of aqueous sodium hydroxide solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).

  • Set up the Reaction:

    • Equilibrate the ester stock solution and the NaOH solutions to a constant temperature (e.g., 25°C) in a water bath.[16]

    • In a quartz cuvette, add the appropriate amount of the NaOH solution.

    • Initiate the reaction by adding a small, precise volume of the ester stock solution to the cuvette, ensuring rapid mixing. The final ester concentration should be significantly lower than the NaOH concentration (e.g., 1 x 10^-4 M).

  • Spectrophotometric Monitoring:

    • Immediately place the cuvette in a UV-Vis spectrophotometer, also thermostatted at the same temperature.

    • Monitor the increase in absorbance at the λmax of the 4-nitrophenolate ion (typically around 400-415 nm) over time.[11] Record data at regular intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).

  • Data Analysis:

    • The pseudo-first-order rate constant, kobs, can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.[12]

    • The second-order rate constant, k2, is then determined from the slope of a plot of kobs versus the concentration of NaOH.

Anticipated Results and Discussion

Based on the theoretical considerations, we anticipate that the second-order rate constant (k2) for the hydrolysis of this compound will be larger than that for Ethyl 2-(4-nitrophenyl)propanoate.

EsterExpected Relative k2Primary Rationale
This compoundFasterLess steric hindrance from the methyl group allows for easier nucleophilic attack.
Ethyl 2-(4-nitrophenyl)propanoateSlowerGreater steric bulk of the ethyl group impedes the approach of the nucleophile.

The quantitative difference in the rate constants will provide a measure of the combined steric and electronic effects of substituting a methyl group with an ethyl group in this specific molecular context. While the electronic effect of the ethyl group is slightly deactivating compared to the methyl group, the steric effect is generally considered to be the dominant factor in the hydrolysis of unhindered esters.[9][17]

Conclusion and Practical Implications

The seemingly minor structural difference between a methyl and an ethyl ester can lead to a measurable and predictable difference in their chemical reactivity. For researchers in drug development, this can have significant implications. For instance, an ethyl ester prodrug might be more stable in vivo and have a longer half-life than its methyl ester counterpart due to a slower rate of enzymatic hydrolysis.[17] Conversely, in a synthetic context where rapid and complete deprotection is desired, the methyl ester would be the preferred choice.

This guide has outlined the theoretical basis for the expected reactivity difference between Methyl and Ethyl 2-(4-nitrophenyl)propanoate and has provided a detailed experimental protocol for quantifying this difference. By understanding these fundamental principles of physical organic chemistry, scientists can make more rational choices in molecular design and process development.

References

A Comparative Guide to the Synthesis of Methyl 2-(4-nitrophenyl)propanoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of specific molecular scaffolds is a critical endeavor. Methyl 2-(4-nitrophenyl)propanoate, a valuable building block and intermediate, is no exception. Its utility in the synthesis of various biologically active molecules necessitates reliable and efficient synthetic routes. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate route for your research needs.

Introduction to this compound

This compound is a nitroaromatic compound containing a chiral center, making it a key intermediate in the synthesis of a range of more complex molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up a plethora of subsequent chemical transformations. The propanoate moiety provides a handle for various coupling reactions and modifications. Given its importance, the choice of synthetic strategy can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will explore three principal synthetic pathways: direct esterification, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling.

Route 1: Direct Esterification of 2-(4-nitrophenyl)propanoic Acid

This classical approach is often the most straightforward, starting from the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid. The primary advantage of this route is the ready availability of the starting material. The conversion of the carboxylic acid to its methyl ester can be achieved through several well-established methods.

A. Fischer-Speier Esterification

The Fischer-Speier esterification is a venerable and widely used method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this case, 2-(4-nitrophenyl)propanoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][4]

Causality of Experimental Choices: The use of a large excess of methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[5] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.[2] Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Fischer-Speier Esterification

  • To a solution of 2-(4-nitrophenyl)propanoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

B. Thionyl Chloride Mediated Esterification

An alternative to acid catalysis is the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[6][7][8]

Causality of Experimental Choices: Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly electrophilic acyl chloride.[8] This intermediate readily reacts with methanol, a nucleophile, to form the ester. This method is often faster than Fischer esterification and is not an equilibrium process, which can lead to higher yields.[9]

Experimental Protocol: Thionyl Chloride Mediated Esterification

  • To a stirred solution of 2-(4-nitrophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane and cool to 0 °C.

  • Add methanol (1.5-2.0 eq) dropwise to the solution of the acyl chloride.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired ester.

C. Steglich Esterification

For substrates that are sensitive to acidic or high-temperature conditions, the Steglich esterification offers a mild and efficient alternative.[10][11] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12]

Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by methanol. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct.[12]

Experimental Protocol: Steglich Esterification

  • Dissolve 2-(4-nitrophenyl)propanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the solvent.

  • Wash the filtrate sequentially with dilute hydrochloric acid (to remove excess DMAP), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway offers a convergent approach, where the aromatic ring and the propanoate side chain are coupled in a single step. This route typically involves the reaction of a 4-halonitrobenzene with a nucleophile derived from a methyl propanoate equivalent.

Causality of Experimental Choices: The success of an SNAr reaction is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a good leaving group (e.g., fluorine or chlorine) on the aromatic ring. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[13] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond, making the carbon atom highly electrophilic. The enolate of methyl propanoate, generated by a strong base, serves as the carbon nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of methyl propanoate (1.5 eq) in an anhydrous aprotic solvent such as THF or dimethoxyethane (DME).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.4 eq) to generate the ester enolate. Stir at this temperature for 30-60 minutes.

  • To this solution, add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Route 3: Palladium-Catalyzed α-Arylation

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the palladium-catalyzed α-arylation of carbonyl compounds represents a powerful tool for C-C bond formation.[14] This route involves the cross-coupling of a 4-halonitrobenzene with the enolate of methyl propanoate.

Causality of Experimental Choices: This reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the 4-halonitrobenzene to the Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the pre-formed enolate of methyl propanoate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[14] The choice of ligand is critical for the success of this reaction; bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often employed to promote both the oxidative addition and the reductive elimination steps.[14] A strong base is required to generate the ester enolate in situ.

Experimental Protocol: Palladium-Catalyzed α-Arylation

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%), and the strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.5-2.0 eq).

  • Add the 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene, 1.0 eq) and methyl propanoate (1.5-2.0 eq) dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target compound.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Esterification Route 2: Nucleophilic Aromatic Substitution (SNAr) Route 3: Palladium-Catalyzed α-Arylation
Starting Materials 2-(4-nitrophenyl)propanoic acid, Methanol1-Fluoro-4-nitrobenzene, Methyl propanoate4-Halo-nitrobenzene, Methyl propanoate
Key Reagents H₂SO₄, SOCl₂, or DCC/DMAPStrong base (e.g., LDA, NaHMDS)Palladium catalyst, Phosphine ligand, Strong base
Reaction Conditions Mild to harsh (reflux)Cryogenic to room temperature (-78 °C to RT)Elevated temperatures (80-110 °C)
Typical Yields High (often >90%)[3][15]Moderate to goodGood to excellent[14]
Advantages Simple, well-established, high-yielding, readily available starting material.Convergent, builds complexity quickly.High functional group tolerance, applicable to a wide range of substrates.
Disadvantages Requires pre-synthesis of the carboxylic acid. Fischer esterification is an equilibrium.Requires cryogenic temperatures and strictly anhydrous conditions. Strong bases can be challenging to handle.Cost of palladium catalyst and ligands. Requires inert atmosphere. Potential for side reactions.
Scalability Generally good, especially for Fischer and SOCl₂ methods.Challenging due to cryogenic conditions and use of strong, pyrophoric bases.Can be challenging due to catalyst cost and removal, but flow chemistry approaches are being developed.
Atom Economy Good (Fischer) to moderate (SOCl₂/Steglich).Good.Good.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Esterification cluster_1 Route 2: SNAr cluster_2 Route 3: Pd-Catalyzed α-Arylation Carboxylic_Acid 2-(4-nitrophenyl)propanoic acid Fischer H₂SO₄, Reflux Carboxylic_Acid->Fischer SOCl2_route 1. SOCl₂, Reflux 2. Methanol Carboxylic_Acid->SOCl2_route Steglich DCC, DMAP, RT Carboxylic_Acid->Steglich Methanol Methanol Methanol->Fischer Methanol->Steglich Product This compound Fischer->Product SOCl2_route->Product Steglich->Product Haloarene_SNAr 1-Fluoro-4-nitrobenzene SNAr_Conditions LDA, -78 °C to RT Haloarene_SNAr->SNAr_Conditions Enolate_SNAr Methyl propanoate enolate Enolate_SNAr->SNAr_Conditions Product_SNAr This compound SNAr_Conditions->Product_SNAr Haloarene_Pd 4-Halo-nitrobenzene Pd_Conditions Pd catalyst, Ligand Base, Heat Haloarene_Pd->Pd_Conditions Ester_Pd Methyl propanoate Ester_Pd->Pd_Conditions Product_Pd This compound Pd_Conditions->Product_Pd

Caption: Overview of the three main synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the research project, including scale, available equipment, cost considerations, and the sensitivity of other functional groups in more complex substrates.

  • For large-scale, cost-effective synthesis where the starting carboxylic acid is readily available, Route 1 (Esterification), particularly the Fischer-Speier method, is highly recommended. Its simplicity, high yields, and the use of inexpensive reagents make it an industrially viable option. The thionyl chloride method is a good alternative for faster, non-equilibrium reactions.

  • Route 2 (SNAr) is a powerful convergent strategy for laboratory-scale synthesis, especially when constructing analogs with variations on the propanoate side chain. However, the requirement for cryogenic temperatures and the handling of strong, air-sensitive bases may limit its scalability and practicality in some laboratory settings.

  • Route 3 (Palladium-catalyzed α-arylation) represents the state-of-the-art in C-C bond formation and offers the greatest flexibility in terms of substrate scope. While the cost of the catalyst and ligands can be a factor, its high efficiency and functional group tolerance make it an excellent choice for medicinal chemistry programs where rapid analog synthesis is paramount.

Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision that best aligns with their synthetic goals.

References

A Senior Application Scientist's Guide to Nitrophenyl Esters in Kinetic Studies: A Comparative Analysis Featuring Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in enzyme kinetics, the selection of an appropriate substrate is a critical determinant of experimental success. Among the diverse array of chromogenic substrates, nitrophenyl esters have established themselves as indispensable tools for their simplicity and sensitivity in assaying a wide range of hydrolytic enzymes, particularly lipases and esterases. This guide provides an in-depth comparison of commonly used nitrophenyl esters, with a special focus on the unique characteristics of Methyl 2-(4-nitrophenyl)propanoate, to empower you in making informed decisions for your kinetic studies.

The Cornerstone of Chromogenic Assays: The Nitrophenyl Ester Principle

The utility of nitrophenyl esters in enzyme kinetics hinges on a straightforward and elegant principle: the enzymatic hydrolysis of the ester bond liberates a nitrophenolate ion, a potent chromophore.[1][2] The reaction progress can be continuously monitored by measuring the increase in absorbance at a specific wavelength, typically between 405 and 420 nm, which is directly proportional to the rate of product formation and, consequently, the enzyme's activity.[2][3][4] This method's adaptability to high-throughput screening in microplate formats further enhances its appeal in modern research settings.[2]

The core reaction is the hydrolysis of the ester linkage, a process that can be catalyzed by a variety of hydrolases. The mechanism, particularly for serine hydrolases, often involves the formation of a tetrahedral intermediate following a nucleophilic attack on the ester's carbonyl carbon by an active site residue, such as serine.[3][4] The subsequent collapse of this intermediate leads to the release of the nitrophenolate and an acylated enzyme, which is then deacylated to regenerate the active enzyme.

A Comparative Analysis of Common Nitrophenyl Esters

The choice of the acyl group attached to the nitrophenyl moiety significantly influences the substrate's specificity and reactivity towards a particular enzyme. This is primarily due to the enzyme's active site architecture and its inherent preference for certain acyl chain lengths and structures.

The Workhorses: p-Nitrophenyl Acetate (pNPA) and Butyrate (pNPB)

p-Nitrophenyl acetate (pNPA) and p-nitrophenyl butyrate (pNPB) are arguably the most widely used substrates for general esterase and lipase activity screening.[5][6][7][8] Their relatively short acyl chains make them readily accessible to the active sites of many enzymes.

p-Nitrophenyl Acetate (pNPA): With the smallest acyl group, pNPA often serves as a baseline substrate to establish the presence of esterolytic activity. However, its small size may not be optimal for enzymes that prefer bulkier substrates.

p-Nitrophenyl Butyrate (pNPB): The four-carbon chain of pNPB often results in higher activity with many lipases compared to pNPA, as it better mimics the natural substrates of these enzymes.[9]

Probing Substrate Specificity: The Influence of Acyl Chain Length

To delineate the substrate preference of a particular enzyme, a panel of p-nitrophenyl esters with varying acyl chain lengths is often employed. This approach provides valuable insights into the enzyme's active site topology and its affinity for substrates of different hydrophobicities.

SubstrateAcyl Chain LengthTypical Enzyme PreferenceKey Considerations
p-Nitrophenyl acetate (pNPA)C2General esterases, some lipasesCan exhibit high non-enzymatic hydrolysis at alkaline pH.
p-Nitrophenyl butyrate (pNPB)C4Many lipases and esterasesOften a good starting point for lipase characterization.[9]
p-Nitrophenyl octanoate (pNPO)C8Lipases with a preference for medium-chain fatty acids.May require emulsifying agents for solubility in aqueous buffers.
p-Nitrophenyl palmitate (pNPP)C16Lipases specific for long-chain fatty acids.Requires detergents or organic co-solvents for solubilization.

Experimental data from studies on various lipases consistently demonstrates this trend of differential activity based on acyl chain length. For instance, a study on a lipase from Thermomyces lanuginosus showed that the enzyme's activity was significantly influenced by the hydrophobicity of the substrate, with varying Vmax values for pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-dodecanoate, and pNP-palmitate.[5] Another study highlighted that a wild-type lipase exhibited its highest activity with 4-nitrophenyl octanoate (C8), with decreased activity for both shorter and longer acyl chains.[1]

A Unique Player: this compound

This compound introduces a distinct structural feature compared to the straight-chain acyl esters: a chiral center and a phenyl group on the acyl moiety. While direct comparative kinetic data for its use as a chromogenic substrate is not as abundant as for the simpler p-nitrophenyl esters, its structure suggests a different realm of applications, primarily in the kinetic resolution of racemic mixtures.

The presence of the 2-phenylpropyl group makes this substrate a valuable tool for assessing the stereoselectivity of enzymes. Lipases and esterases are well-known for their ability to preferentially hydrolyze one enantiomer of a racemic ester, a cornerstone of biocatalysis for the production of enantiomerically pure compounds.

While not a conventional choice for routine activity screening, this compound can be a powerful substrate for:

  • Stereoselectivity Profiling: Determining the enantiopreference of an enzyme.

  • Kinetic Resolution Studies: Developing biocatalytic processes for the production of chiral molecules.

  • Probing Active Site Architecture: The bulkier, chiral acyl group can provide insights into the steric constraints of an enzyme's active site.

The enzymatic kinetic resolution of related compounds, such as esters of 2-phenylpropanoic acid (the core structure of profen drugs like ibuprofen), is a well-established field.[10][11][12][13][14] These studies underscore the utility of such substrates in exploring and exploiting the enantioselective nature of hydrolytic enzymes.

Experimental Design and Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of your kinetic data, a well-designed experimental protocol is paramount. The following provides a detailed, self-validating methodology for a typical enzyme kinetic assay using nitrophenyl esters.

General Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer Solution (e.g., Tris-HCl, pH 8.0) A1 Dispense Buffer to Microplate Wells P1->A1 P2 Prepare Enzyme Stock Solution A4 Initiate Reaction by Adding Enzyme Solution P2->A4 P3 Prepare Substrate Stock Solution (in organic solvent, e.g., DMSO or ethanol) A2 Add Substrate Solution to Wells P3->A2 A1->A2 A3 Equilibrate Plate to Assay Temperature A2->A3 A3->A4 A5 Immediately Start Kinetic Reading (Absorbance at 405-420 nm over time) A4->A5 D1 Determine Initial Reaction Velocity (V₀) from the linear phase of the absorbance curve A5->D1 D2 Correct for Non-Enzymatic Hydrolysis (using a blank with no enzyme) D1->D2 D3 Calculate Enzyme Activity D2->D3 D4 Perform Michaelis-Menten Kinetics (by varying substrate concentration) D3->D4

Caption: General workflow for an enzyme kinetic assay using nitrophenyl esters.

Detailed Protocol for a 96-Well Plate Assay

I. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 8.0. The optimal pH will be enzyme-dependent.

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over a reasonable time course.

  • Substrate Stock Solution: Dissolve the nitrophenyl ester in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM).

II. Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the assay buffer to each well.

  • Substrate Addition: Add the substrate stock solution to the wells to achieve the desired final concentrations. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Temperature Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Add the enzyme solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a temperature-controlled microplate reader and measure the absorbance at 405-420 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

III. Data Analysis:

  • Blank Correction: For each substrate concentration, include a blank control containing the buffer and substrate but no enzyme to measure the rate of non-enzymatic hydrolysis. Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

  • Calculation of Initial Velocity (V₀): Determine the initial reaction rate (V₀) from the slope of the linear portion of the absorbance versus time plot.

  • Enzyme Activity Calculation: Convert the rate of change in absorbance per minute to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the nitrophenolate ion under the specific assay conditions.

  • Michaelis-Menten Kinetics: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with a range of substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Mechanism of Serine Hydrolase-Catalyzed Ester Hydrolysis

G cluster_mechanism Enzymatic Hydrolysis of a Nitrophenyl Ester Enzyme-Substrate Complex Enzyme-Substrate Complex Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Enzyme-Substrate Complex->Tetrahedral Intermediate 1 Nucleophilic Attack (Serine) Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Tetrahedral Intermediate 1->Acyl-Enzyme Intermediate Collapse Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Acyl-Enzyme Intermediate->Tetrahedral Intermediate 2 Nucleophilic Attack (Water) Nitrophenolate (⁻ONP) Nitrophenolate (⁻ONP) Acyl-Enzyme Intermediate->Nitrophenolate (⁻ONP) Regenerated Enzyme Regenerated Enzyme Tetrahedral Intermediate 2->Regenerated Enzyme Collapse Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Regenerated Enzyme->Carboxylic Acid (R-COOH) Substrate (R-CO-ONP) Substrate (R-CO-ONP) Substrate (R-CO-ONP)->Enzyme-Substrate Complex Binding Water (H₂O) Water (H₂O) Water (H₂O)->Tetrahedral Intermediate 2

Caption: General mechanism of serine hydrolase-catalyzed hydrolysis of a nitrophenyl ester.

Conclusion: Selecting the Right Tool for the Job

The family of nitrophenyl esters offers a versatile and sensitive platform for the kinetic characterization of hydrolytic enzymes. While p-nitrophenyl acetate and butyrate remain the go-to substrates for general activity assays, a more nuanced understanding of an enzyme's function can be achieved by employing a range of esters with varying acyl chain lengths.

This compound, with its unique chiral and bulky acyl group, carves out a distinct niche. It is an invaluable tool for investigating enzyme stereoselectivity and for the development of biocatalytic kinetic resolutions. While it may not be the first choice for high-throughput screening of general esterase activity, its utility in specialized applications is undeniable.

Ultimately, the choice of the nitrophenyl ester should be guided by the specific research question. By understanding the inherent properties of each substrate and employing robust, self-validating experimental protocols, researchers can confidently and accurately elucidate the kinetic profiles of their enzymes of interest.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to "Methyl 2-(4-nitrophenyl)propanoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the synthesis of specific stereoisomers by temporarily introducing a chiral element to a prochiral substrate.[1][2] While a variety of such auxiliaries exist, this guide provides an in-depth comparison of robust and widely-used alternatives to "Methyl 2-(4-nitrophenyl)propanoate," focusing on their application in asymmetric enolate alkylation and related transformations. We will delve into the mechanistic underpinnings, practical applications, and performance of Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine Amides.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind a chiral auxiliary is its covalent attachment to a substrate, creating a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary direct the approach of a reagent to one face of the molecule over the other.[1][3] Following the desired transformation, the auxiliary is cleaved under conditions that do not compromise the newly formed stereocenter, and can often be recovered for reuse.[1] This three-step process—attachment, diastereoselective reaction, and removal—is a hallmark of auxiliary-based asymmetric synthesis.[1]

Prominent Alternatives for Asymmetric Transformations

While "this compound" can serve as a chiral building block, the field of asymmetric synthesis is rich with highly effective and versatile chiral auxiliaries. The following sections explore three of the most prominent classes.

Evans' Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones have become a mainstay in asymmetric synthesis, particularly for aldol and alkylation reactions.[1][][5] These auxiliaries are typically derived from readily available amino acids, making both enantiomeric forms accessible.[6]

Mechanism of Stereocontrol:

The high degree of stereoselectivity observed with Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate.[7][8] Deprotonation of the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) leads to the formation of a lithium or sodium enolate.[9][10] The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.[7] This steric control results in predictable and high levels of diastereoselectivity.[10]

Diagram: Stereocontrol in Evans' Oxazolidinone Alkylation

G cluster_0 Formation of Z-Enolate and Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal A N-Acyl Oxazolidinone C Chelated Z-Enolate A->C Deprotonation B LDA or NaHMDS E Alkylated Product C->E Facial Shielding by R' Group D Electrophile (R-X) D->E G Enantiomerically Enriched Carboxylic Acid E->G H Recovered Auxiliary E->H F Hydrolysis (e.g., LiOH/H2O2)

Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Advantages:

  • High diastereoselectivity in a wide range of reactions.[5]

  • Both enantiomers are readily available.[2]

  • The auxiliary can be efficiently recovered and reused.[11]

Limitations:

  • Removal of the auxiliary often requires harsh conditions (e.g., strong base or reducing agents), which may not be compatible with all functional groups.[12][13][14]

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is another highly effective chiral auxiliary.[15] Its rigid bicyclic structure provides excellent stereocontrol in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol reactions.[16][17][18]

Mechanism of Stereocontrol:

Similar to Evans' auxiliaries, the stereodirecting power of Oppolzer's sultam arises from facial shielding. The N-acyl derivative adopts a conformation where one face of the enolate is effectively blocked by the camphor skeleton.[15] This steric hindrance directs the approach of the electrophile to the opposite face, leading to high diastereoselectivity.[16]

Advantages:

  • Excellent stereocontrol in a broad range of reactions.[16]

  • Highly crystalline derivatives often facilitate purification by recrystallization.

  • The auxiliary is stable and can be recovered in high yield.[19][20][21]

Limitations:

  • The synthesis of the auxiliary can be more complex compared to some other auxiliaries.[15]

  • Removal can sometimes be challenging, with some methods leading to side products.[19][22]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and efficient chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[23][24][25][26] Both enantiomers of pseudoephedrine are inexpensive and readily available.[25]

Mechanism of Stereocontrol:

The key to the high diastereoselectivity of pseudoephedrine amides lies in the formation of a rigid Z-enolate that is internally chelated to the lithium cation.[23] Deprotonation with a strong base like LDA in the presence of lithium chloride generates this chelated intermediate.[25] The phenyl group and the methyl group of the pseudoephedrine backbone effectively shield one face of the enolate, directing the electrophile to the opposite face.[23]

Advantages:

  • Excellent diastereoselectivity for a broad range of electrophiles.[25]

  • Both enantiomers are inexpensive and readily available.[25]

  • The auxiliary can be removed under mild conditions to yield carboxylic acids, alcohols, or aldehydes.[25]

Limitations:

  • The use of pseudoephedrine can be subject to regulatory scrutiny due to its use in the illicit synthesis of methamphetamine.[1] As an alternative, pseudoephenamine has been developed.[1]

Performance Comparison of Chiral Auxiliaries

Chiral AuxiliaryTypical ReactionsDiastereoselectivity (d.r.)YieldEase of Removal
Evans' Oxazolidinones Aldol, Alkylation, Diels-Alder>95:5HighModerate to Difficult
Oppolzer's Camphorsultam Diels-Alder, Alkylation, Aldol>95:5HighModerate
Myers' Pseudoephedrine Amides Alkylation>95:5HighEasy to Moderate

Note: Diastereoselectivity and yield can vary significantly depending on the specific substrate and reaction conditions.

Experimental Protocols

Asymmetric Alkylation of a Propionate Derivative using an Evans' Oxazolidinone

This protocol describes a typical procedure for the diastereoselective alkylation of an N-propanoyl oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 15 minutes, then add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes, then add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed.

Diagram: Experimental Workflow for Asymmetric Alkylation

G A 1. Acylation of Auxiliary B 2. Diastereoselective Alkylation A->B N-Acyl Auxiliary C 3. Auxiliary Cleavage B->C Alkylated Adduct D Purification and Product Isolation C->D Crude Product and Recovered Auxiliary

Caption: A generalized experimental workflow for auxiliary-based asymmetric synthesis.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides represent three of the most powerful and versatile classes of chiral auxiliaries available to synthetic chemists. Each offers a unique set of advantages and is suited to different applications. By understanding their mechanisms of stereocontrol, practical considerations, and performance characteristics, researchers can make informed choices to achieve their synthetic goals with high levels of efficiency and stereoselectivity.

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-(4-nitrophenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity. A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit vastly different biological effects. One enantiomer may be therapeutically potent, while the other could be inactive or, in the most severe cases, dangerously toxic. The tragic case of Thalidomide in the 1960s, where one enantiomer was a sedative and the other a potent teratogen, remains a stark reminder of this principle.

Methyl 2-(4-nitrophenyl)propanoate is a chiral molecule possessing a single stereocenter. This guide provides an in-depth spectroscopic comparison of its (R)- and (S)-enantiomers. We will move beyond routine structural confirmation to explore the specialized techniques required to distinguish between these mirror-image isomers, providing both the theoretical foundation and practical experimental frameworks for researchers in the field. Our focus is not merely on the data but on the causality behind the experimental choices, ensuring a robust and reliable analytical strategy.

The Challenge: Spectroscopic Invisibility in an Achiral Environment

Standard spectroscopic methods, which are cornerstones of chemical analysis, are fundamentally "blind" to chirality. Enantiomers possess identical physical properties such as mass, elemental composition, melting point (of a pure sample), and boiling point. Consequently, their responses to most standard spectroscopic interrogations are identical.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

In a standard, achiral solvent like deuterated chloroform (CDCl₃), the (R)- and (S)-enantiomers of this compound will produce indistinguishable ¹H NMR, ¹³C NMR, and IR spectra. This is because the magnetic and vibrational environments of corresponding nuclei and bonds are identical for both enantiomers.[1] The key spectroscopic parameters—chemical shifts, coupling constants, and vibrational frequencies—are averaged over all molecular orientations, rendering the distinct three-dimensional arrangements invisible.

Table 1: Predicted Spectroscopic Data for this compound in an Achiral Medium

Technique Expected Data (Applicable to both R and S enantiomers)
¹H NMR Aromatic Protons (A₂B₂ system): Two doublets (~7.5-8.2 ppm). Methine (CH): Quartet (~3.8-4.0 ppm). Ester Methyl (OCH₃): Singlet (~3.7 ppm). Propanoate Methyl (CH₃): Doublet (~1.6 ppm).
¹³C NMR Carbonyl (C=O): ~173 ppm. Aromatic C-NO₂: ~147 ppm. Aromatic C-H: ~124-129 ppm. Ester Methyl (OCH₃): ~52 ppm. Methine (CH): ~45 ppm. Propanoate Methyl (CH₃): ~18 ppm.
FT-IR Strong C=O stretch: ~1740 cm⁻¹. Asymmetric NO₂ stretch: ~1520 cm⁻¹. Symmetric NO₂ stretch: ~1350 cm⁻¹. C-O stretch: ~1250 cm⁻¹.

The Solution: Chiroptical and Advanced Spectroscopic Methods

To resolve the enantiomers, we must introduce a chiral influence into the experiment or employ a technique that is inherently sensitive to the three-dimensional structure of the molecule.

Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[2][3] Because enantiomers interact differently with polarized light, this technique provides a unique spectral fingerprint for each. The VCD spectrum of the (R)-enantiomer will be the exact mirror image of the (S)-enantiomer's spectrum—exhibiting signals of equal magnitude but opposite sign.[4] This makes VCD an exceptionally powerful tool for not only differentiating enantiomers but also for determining their absolute configuration by comparing experimental spectra to those predicted by ab initio calculations.[2][5]

Table 2: Expected VCD Spectroscopic Outcomes

Sample Expected VCD Spectrum
(R)-Enantiomer A specific pattern of positive and negative peaks.
(S)-Enantiomer A mirror-image pattern with all peaks inverted relative to the (R)-enantiomer.
Racemic Mixture (50:50) No VCD signal (flat baseline), as the opposing signals from each enantiomer cancel out.
Experimental Protocol: Vibrational Circular Dichroism (VCD) Analysis
  • Sample Preparation: Prepare solutions of the purified (R)-enantiomer, (S)-enantiomer, and the racemic mixture at a concentration of approximately 0.1 M in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.

  • Instrumentation: Utilize an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[3]

  • Data Acquisition:

    • Place the sample in a transmission cell with an appropriate path length (typically 100-200 µm).

    • Acquire the VCD spectrum over the desired spectral range (e.g., 2000-1000 cm⁻¹).

    • Collect data for a sufficient number of scans (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak (10⁻⁴ to 10⁻⁵ absorption units).[3][5]

  • Data Processing: The instrument software automatically calculates the difference spectrum (ΔA = Aₗ - Aᵣ). Baseline correction may be necessary.

  • Analysis: Compare the spectra of the (R)- and (S)-enantiomers to confirm their mirror-image relationship. The racemic mixture should yield a null spectrum.

VCD_Workflow cluster_prep Sample Preparation cluster_analysis VCD Spectrometer cluster_results Comparative Analysis SampleR (R)-Enantiomer ~0.1 M in CDCl3 Spectrometer FT-IR with VCD Module (PEM, Detector) SampleR->Spectrometer SampleS (S)-Enantiomer ~0.1 M in CDCl3 SampleS->Spectrometer SampleRac Racemic Mixture ~0.1 M in CDCl3 SampleRac->Spectrometer Acquisition Data Acquisition (4-8 hours) Spectrometer->Acquisition Processing Software Processing (ΔA = A_L - A_R) Acquisition->Processing ResultR Spectrum A Processing->ResultR ResultS Spectrum -A (Mirror Image) Processing->ResultS ResultRac Null Spectrum (Flat Baseline) Processing->ResultRac

Caption: Workflow for enantiomeric differentiation using Vibrational Circular Dichroism.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While standard NMR is ineffective, the addition of a chiral solvating agent (CSA) to the NMR sample can induce distinguishability.[6] The CSA forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have different spatial arrangements and, therefore, slightly different magnetic environments. This difference manifests in the NMR spectrum as chemical shift non-equivalence (Δδ). A single peak observed for a specific proton in the racemic analyte will split into two separate peaks of equal intensity in the presence of the CSA.

Table 3: Expected ¹H NMR Outcomes with a Chiral Solvating Agent

Sample Expected ¹H NMR Spectrum (in presence of CSA)
(R)-Enantiomer Single set of peaks at specific chemical shifts.
(S)-Enantiomer Single set of peaks, but with at least one key signal shifted (Δδ ≠ 0) compared to the (R)-enantiomer.
Racemic Mixture (50:50) Two distinct sets of peaks for corresponding protons, representing both diastereomeric complexes. The integration ratio of the split peaks will be 1:1.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve a precise amount of the racemic this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum to serve as a baseline.

    • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 2.0 equivalents).

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectrum for the splitting of key signals (e.g., the methoxy singlet or the propanoate methyl doublet).

  • Analysis:

    • Identify the pair of signals corresponding to the two enantiomers.

    • The separation between these signals (Δδ) is a measure of the chiral recognition.

    • For an enantiomerically enriched sample, the integration of the two signals will directly correspond to the enantiomeric ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_results Spectral Outcome Racemate Racemic Analyte in CDCl3 Mix Analyte + CSA in NMR Tube Racemate->Mix Initial Initial Spectrum: Single Peak (e.g., OCH3) Racemate->Initial Baseline CSA Chiral Solvating Agent (CSA) CSA->Mix Spectrometer NMR Spectrometer (Acquire 1H Spectrum) Mix->Spectrometer Final Final Spectrum: Two Resolved Peaks (Δδ ≠ 0) Spectrometer->Final

References

Cost-benefit analysis of different "Methyl 2-(4-nitrophenyl)propanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(4-nitrophenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and an electron-withdrawing nitro group, makes it a versatile building block for more complex molecules. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, comparative analysis of various synthetic routes to this compound, evaluating them based on yield, cost-effectiveness, safety, scalability, and environmental impact. Experimental data and detailed protocols are provided to support this analysis, enabling informed decisions for laboratory and industrial-scale production.

I. Classical Approach: Fischer Esterification

The most traditional and straightforward method for synthesizing this compound is the Fischer esterification of 2-(4-nitrophenyl)propionic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.

Mechanism: The reaction proceeds via protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the desired ester.

Fischer_Esterification

Experimental Protocol:

  • To a solution of 2-(4-nitrophenyl)propionic acid (10 g, 51.2 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2) to afford pure this compound.

Cost-Benefit Analysis:

FactorAssessment
Yield High (typically >90%)
Cost Low. Starting materials and catalyst are inexpensive.
Safety Requires careful handling of concentrated sulfuric acid.
Scalability Excellent. Easily scalable for industrial production.
Environmental Impact Moderate. Use of a strong acid requires neutralization and disposal of salt waste.

II. Grignard-Based Synthesis: A Carbon-Carbon Bond Forming Strategy

A multi-step approach utilizing a Grignard reagent offers an alternative route, particularly when the corresponding aryl halide is more readily available than the carboxylic acid. This method involves the formation of a Grignard reagent from a 4-nitroaryl halide, followed by its reaction with an appropriate electrophile like ethyl chloroformate.

Challenges and Considerations: A significant challenge in this approach is the potential incompatibility of the highly reactive Grignard reagent with the nitro group. The Grignard reagent can act as a reducing agent, potentially leading to side reactions involving the nitro functionality. Therefore, careful control of reaction conditions, such as low temperatures, is crucial.

Proposed Synthetic Pathway:

Grignard_Synthesis

Experimental Protocol (Hypothetical - requires optimization):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.5 g, 62.5 mmol). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-nitrobenzene (10.1 g, 50 mmol) in anhydrous THF (100 mL) to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.

  • Reaction with Chloroformate: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath). Slowly add a solution of ethyl chloroformate (5.43 g, 50 mmol) in anhydrous THF (20 mL).

  • Work-up: After stirring at -78°C for 2 hours, slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated ammonium chloride solution (50 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Cost-Benefit Analysis:

FactorAssessment
Yield Potentially moderate to low due to side reactions with the nitro group.
Cost Moderate. Reagents are relatively affordable, but the need for anhydrous conditions and inert atmosphere adds to the cost.
Safety High risk. Grignard reagents are highly reactive, pyrophoric, and react violently with water.[1][2] The reaction is exothermic and can be difficult to control.[3]
Scalability Challenging due to safety concerns and the exothermic nature of the reaction.
Environmental Impact Moderate. Involves the use of organic solvents and generates magnesium salts as waste.

III. Malonate Synthesis and Decarboxylation: A Two-Step Approach

This pathway involves the nucleophilic aromatic substitution of a 4-nitrohalobenzene with diethyl methylmalonate, followed by a Krapcho decarboxylation to yield the final product.

Mechanism: The first step is a base-mediated SNAr reaction. The subsequent Krapcho decarboxylation involves the nucleophilic attack of a halide ion on the ester, followed by decarboxylation of the resulting carboxylate.[4][5]

Malonate_Synthesis

Experimental Protocol:

  • Synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate: To a solution of diethyl methylmalonate (8.7 g, 50 mmol) in anhydrous DMSO (100 mL), add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise at 0°C. Stir for 30 minutes, then add 4-chloronitrobenzene (7.88 g, 50 mmol). Heat the mixture at 80°C for 12 hours. Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography.

  • Krapcho Decarboxylation: To a solution of the purified diester (14.75 g, 50 mmol) in DMSO (100 mL), add sodium cyanide (2.7 g, 55 mmol) and water (1.8 mL, 100 mmol). Heat the mixture to 160°C for 4-6 hours. Cool, pour into water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield this compound.

Cost-Benefit Analysis:

FactorAssessment
Yield Good to high for both steps.
Cost Moderate. Diethyl methylmalonate and 4-chloronitrobenzene are commercially available. The cost of DMSO and the need for purification can add to the overall expense.
Safety High. Sodium hydride is highly flammable and reactive. Sodium cyanide is highly toxic.[6] These reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Scalability Moderate. The use of hazardous reagents and high temperatures requires careful process control for scale-up.
Environmental Impact High. Use of toxic reagents (NaH, NaCN) and a high-boiling solvent (DMSO) which can be difficult to remove and dispose of.

IV. Biocatalysis: A Green and Selective Alternative

Enzymatic synthesis, particularly using lipases, presents a green and highly selective method for producing esters.[7][8] This can be achieved either through direct esterification of the carboxylic acid and alcohol or by kinetic resolution of a racemic mixture of the ester.

Principle: Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous environments. Their high enantioselectivity can be exploited to produce single-enantiomer products.

Biocatalysis

Experimental Protocol (Kinetic Resolution):

  • Prepare a racemic mixture of this compound using the Fischer esterification method.

  • To a solution of the racemic ester (5 g) in a phosphate buffer (pH 7.0, 100 mL) containing 10% v/v of a co-solvent like t-butanol, add immobilized Candida antarctica lipase B (Novozym 435, 500 mg).

  • Shake the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the aqueous phase with 1M HCl and extract the unreacted (S)-2-(4-nitrophenyl)propionic acid with an organic solvent.

  • Extract the remaining (R)-Methyl 2-(4-nitrophenyl)propanoate from the aqueous phase with an organic solvent.

  • Purify both the recovered acid and the ester.

Cost-Benefit Analysis:

FactorAssessment
Yield Maximum 50% for one enantiomer in a kinetic resolution.
Cost High. The initial cost of the immobilized enzyme can be significant, although it is often reusable.
Safety High. Biocatalytic reactions are typically run under mild conditions (neutral pH, moderate temperatures) and avoid the use of hazardous reagents.
Scalability Good. Biocatalytic processes are increasingly being used on an industrial scale.[7]
Environmental Impact Low. "Green" chemistry approach with biodegradable catalysts and aqueous reaction media.

V. Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. A plausible route to this compound is the Suzuki coupling of 4-nitrophenylboronic acid with a propionate derivative.

Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halo-propionate, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Coupling

Experimental Protocol:

  • In a round-bottom flask, combine 4-nitrophenylboronic acid (1.67 g, 10 mmol), methyl 2-bromopropionate (1.67 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add a mixture of toluene (40 mL) and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours under an argon atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis:

FactorAssessment
Yield Good to high.
Cost High. Palladium catalysts and boronic acids are expensive.[9][10]
Safety Moderate. Palladium catalysts can be toxic and require careful handling. Organic solvents are flammable.
Scalability Moderate to good. Widely used in the pharmaceutical industry, but catalyst cost can be a limiting factor for large-scale production.
Environmental Impact Moderate. Use of heavy metal catalyst and organic solvents.

VI. Comparative Summary and Conclusion

Synthesis MethodYieldReagent CostSafety ConcernsScalabilityEnvironmental Impact
Fischer Esterification HighLowLowExcellentLow
Grignard Synthesis Low-ModerateModerateHighPoorModerate
Malonate Synthesis GoodModerateHighModerateHigh
Biocatalysis Moderate (50% for one enantiomer)HighLowGoodLow
Palladium Cross-Coupling Good-HighHighModerateModerateModerate

The choice of synthesis method for this compound is highly dependent on the specific requirements of the researcher or manufacturer.

  • For large-scale, cost-effective production where enantiopurity is not a primary concern, Fischer esterification remains the most attractive option due to its high yield, low cost, and excellent scalability.

  • The Grignard and malonate synthesis routes are more complex and involve significant safety hazards, making them less desirable for routine production unless specific starting materials are more readily available.

  • For the synthesis of enantiomerically pure this compound, biocatalysis offers a green and highly selective, albeit more expensive, alternative. The reusability of the immobilized enzyme can offset some of the initial cost.

  • Palladium-catalyzed cross-coupling represents a modern and efficient method with good yields, but the high cost of the catalyst and ligands may limit its application to smaller-scale, high-value productions.

Ultimately, a thorough evaluation of the available resources, desired product specifications (especially regarding chirality), and safety infrastructure will guide the selection of the most appropriate synthetic strategy.

VII. Product Characterization Data

¹H NMR (CDCl₃, 400 MHz): δ 8.19 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 3.84 (q, J = 7.2 Hz, 1H), 3.69 (s, 3H), 1.57 (d, J = 7.2 Hz, 3H).

¹³C NMR (CDCl₃, 101 MHz): δ 173.3, 148.9, 147.2, 128.6, 123.8, 52.6, 45.1, 18.4.

IR (KBr, cm⁻¹): 2985, 1735 (C=O), 1598, 1517 (NO₂), 1348, 1215, 1110, 856.

MS (EI): m/z 209 (M⁺), 150, 104, 77.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of methyl 2-(4-nitrophenyl)propanoate (CAS No. 50415-69-5). As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Immediate Safety & Hazard Assessment

Before handling or disposing of any quantity of this compound, a thorough risk assessment is mandatory. The primary hazards are inferred from its structure.

Core Chemical Characteristics:

PropertyValue / InformationSource
Molecular Formula C₁₀H₁₁NO₄[6][7]
Molecular Weight 209.20 g/mol [6][7]
Appearance Assumed to be a solid or oil at room temperature.General chemical knowledge
Key Functional Groups Ester, Nitroaromatic CompoundInferred from name/structure
Primary Hazard Toxicity. Nitroaromatic compounds are known for their toxicity to aquatic life and potential for adverse human health effects.[3][5] They are often persistent environmental pollutants.[3][4]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves a robust PPE protocol.

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid or solutions should be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors.

Part 2: Step-by-Step Disposal Protocol

Disposal of this compound must be treated with the same rigor as any hazardous chemical waste. Under no circumstances should this compound be disposed of via sanitary sewer (sink) or as general solid waste (trash).[8]

Workflow for Proper Disposal:

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Segregation:

    • Rationale: Preventing unintentional and hazardous chemical reactions is a cornerstone of laboratory safety. Nitroaromatic compounds can react violently with certain other chemicals.

    • Procedure: Designate a specific waste stream for this compound and materials contaminated with it. Crucially, do not mix this waste with incompatible materials such as strong oxidizing acids (e.g., nitric acid) or bases unless part of a validated neutralization protocol.[9] Collect this waste in a dedicated container.

  • Containerization and Labeling:

    • Rationale: Proper containment and clear communication are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel, from the researcher to the waste handler.[8][9]

    • Procedure:

      • Select a container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.

      • Affix a completed "Hazardous Waste" label to the container before adding any waste.

      • The label must clearly state: "Hazardous Waste," the full chemical name "this compound," the CAS number "50415-69-5," and an estimate of the concentration and quantity. List all components if it is a mixed waste.

  • Waste Collection:

    • Rationale: Minimizing exposure is critical. All transfers should be conducted in a controlled environment.

    • Procedure:

      • Solid Waste: Carefully transfer the solid compound or grossly contaminated items (e.g., weighing paper, gloves) into the designated waste container.

      • Liquid Waste (Solutions): Using a funnel, carefully pour solutions containing the compound into the designated liquid waste container.

      • All transfers must be performed within a chemical fume hood. Keep the waste container closed except when actively adding waste.[8]

  • Temporary On-Site Storage:

    • Rationale: Safe storage prevents spills and accidental exposure. Secondary containment is a critical barrier.

    • Procedure: Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[8]

  • Final Disposal:

    • Rationale: Final disposal must be handled by professionals trained and licensed to manage hazardous materials, ensuring compliance with all local, state, and federal regulations.[8][10]

    • Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to treat or dispose of the chemical yourself.

Part 3: Spill & Decontamination Procedures

Accidents can happen, and a prepared response is the best defense.

  • Immediate Response (Minor Spill):

    • Alert personnel in the immediate area.

    • If safe to do so, prevent the spill from spreading.

    • Wear appropriate PPE, including double-gloving and eye protection.

    • Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbent material into the designated hazardous waste container.[12]

  • Decontamination:

    • Rationale: The nitroaromatic functional group makes this compound persistent. Proper decontamination is necessary to remove residual hazards.

    • Procedure: After the bulk of the spill is collected, decontaminate the surface. A standard procedure involves:

      • Wiping the area with a towel soaked in a soap and water solution.

      • Following with a solvent rinse (e.g., ethanol or acetone), if appropriate for the surface.

      • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.[4][11]

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically-grounded procedures, you contribute to a safe and responsible research environment, ensuring that your work's impact is defined by discovery, not by accident.

References

A Researcher's Guide to Handling Methyl 2-(4-nitrophenyl)propanoate: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As scientific endeavors push the boundaries of drug discovery and development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(4-nitrophenyl)propanoate. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a culture of deep, ingrained safety in the laboratory.

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough risk assessment is critical. Based on its functional groups, this compound should be treated as a substance with potential for significant health effects. Nitroaromatic compounds are often associated with toxicity, and esters can be irritants.

Table 1: Anticipated Hazard Profile

Hazard ClassAnticipated Effects & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. This is a common characteristic of nitrophenol derivatives.[1][7]
Skin Corrosion/Irritation May cause skin irritation. Many organic esters and nitro compounds can irritate the skin upon contact.[7]
Serious Eye Damage/Irritation Expected to cause serious eye irritation. Direct contact with powders or solutions can lead to significant damage.[7]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[7] Prolonged or repeated exposure may cause damage to organs, a known risk for some nitroaromatic compounds.[1]

This assessment mandates the use of a multi-layered defense system, combining engineering controls, personal protective equipment (PPE), and stringent work practices.

The Core Defense: Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize exposure. This is best achieved by combining engineering controls with a carefully selected PPE ensemble.

Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[8][9] This is the most crucial step in preventing inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[7][9]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling the compound.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against a broad range of chemicals, including bases, oils, and many solvents.[9][10] Always double-check the glove manufacturer's compatibility chart for specific solvents being used. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon contamination.[11]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over the safety goggles.[11]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.[9][11]

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material must be worn at all times in the laboratory.[12]

Table 2: PPE Selection Guide

TaskMinimum Required PPE
Weighing solid compound Nitrile Gloves, Safety Goggles, Lab Coat (all within a fume hood)
Preparing solutions Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat (all within a fume hood)
Running reactions/transfers Nitrile Gloves, Safety Goggles, Lab Coat (all within a fume hood)
Handling contaminated waste Nitrile Gloves, Safety Goggles, Lab Coat
Procedural Discipline: Safe Handling, Storage, and Disposal

Strict adherence to established procedures is non-negotiable for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as listed in Table 2.

  • Handling: Conduct all work within the sash of the fume hood. When handling the solid, avoid creating dust.[1] Use techniques like gentle scooping rather than pouring, if possible.

  • Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water after removing all PPE.[13]

Diagram 1: Safe Handling Workflow

This diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment (Review Hazards) VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls SelectPPE 3. Select & Inspect PPE VerifyControls->SelectPPE DonPPE 4. Don PPE SelectPPE->DonPPE Proceed to Handling WeighTransfer 5. Weigh & Transfer Compound DonPPE->WeighTransfer Reaction 6. Perform Experiment WeighTransfer->Reaction Decontaminate 7. Decontaminate Work Area Reaction->Decontaminate Experiment Complete SegregateWaste 8. Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE 9. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

Storage and Disposal:

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][13]

  • Disposal: All waste contaminated with this compound, including excess reagent, solutions, and disposable PPE, must be treated as hazardous waste.[9] Collect waste in a designated, sealed, and properly labeled container. Do not dispose of it down the drain or in regular trash.[9] Follow all institutional and local regulations for hazardous waste disposal.[14][15]

Emergency Preparedness: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

By integrating these principles of hazard assessment, control implementation, and procedural discipline, researchers can confidently and safely handle this compound, fostering an environment where scientific innovation and personal safety are mutually reinforcing.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-nitrophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-nitrophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.